molecular formula C24H25N5O4 B10820601 1,2,3,4-Tetrahydroquinoxaline-d4

1,2,3,4-Tetrahydroquinoxaline-d4

Katalognummer: B10820601
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: SOHAVULMGIITDH-SSDCDQDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxaline is an indole alkaloid with a heterotetracyclic skeleton isolated from Penicillium oxalicum and has been shown to exhibit cytotoxic activity. It has a role as an antineoplastic agent and a Penicillium metabolite. It is an enol ether, a member of imidazoles, a lactam, an organic heterotetracyclic compound and an indole alkaloid.

Eigenschaften

Molekularformel

C24H25N5O4

Molekulargewicht

447.5 g/mol

IUPAC-Name

(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

InChI

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m1/s1

InChI-Schlüssel

SOHAVULMGIITDH-SSDCDQDPSA-N

Isomerische SMILES

CC(C)(C=C)[C@]12C=C(C(=O)N\3[C@@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC

Kanonische SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoxaline-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,4-Tetrahydroquinoxaline-d4. This deuterated analog of 1,2,3,4-Tetrahydroquinoxaline serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its application is particularly relevant in drug development and metabolic studies where isotopic labeling can elucidate pharmacokinetic and metabolic profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through the catalytic deuteration of quinoxaline (B1680401). This method is analogous to the hydrogenation of quinoxaline to its non-deuterated form.[2][3] The proposed synthesis involves the use of a deuterium (B1214612) source and a suitable catalyst to facilitate the addition of deuterium atoms across the double bonds of the pyrazine (B50134) ring in quinoxaline.

Proposed Synthetic Pathway

A plausible method for the synthesis involves the reduction of quinoxaline using a deuterium source, such as deuterium gas (D2) or a deuterated reagent like sodium borodeuteride (NaBD4), in the presence of a catalyst. Iridium-catalyzed hydrogen isotope exchange is a modern and efficient method for the deuteration of N-heterocycles.[4][5][6]

G Quinoxaline Quinoxaline Reaction Catalytic Deuteration Quinoxaline->Reaction Deuterium_Source Deuterium Source (e.g., D2 gas, NaBD4) Deuterium_Source->Reaction Catalyst Catalyst (e.g., Pd/C, Rh/Al2O3, Iridium complex) Catalyst->Reaction Solvent Solvent (e.g., D2O, deuterated methanol) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Catalytic Deuteration of Quinoxaline

This protocol is a proposed method based on general procedures for the deuteration of N-heterocyclic compounds.

Materials:

  • Quinoxaline

  • Deuterium gas (D2) or Sodium borodeuteride (NaBD4)

  • Palladium on carbon (10% Pd/C) or Rhodium on alumina (B75360) (5% Rh/Al2O3)

  • Deuterated solvent (e.g., Methanol-d4, D2O)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask, dissolve quinoxaline in a minimal amount of the chosen deuterated solvent under an inert atmosphere.

  • Add the catalyst (e.g., 10 mol% Pd/C) to the solution.

  • If using deuterium gas, purge the flask with D2 gas and maintain a positive pressure using a balloon.

  • If using sodium borodeuteride, add it portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction mixture vigorously at room temperature (or as optimized) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the deuterated solvent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Collect the fractions containing the desired product and remove the solvent to yield this compound.

Quantitative Data (Predicted)

Due to the lack of specific experimental data for the synthesis of this compound, the following data is predicted based on similar deuteration reactions.

ParameterPredicted Value
Yield 70-90%
Purity >98% (after purification)
Deuterium Incorporation >95%

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

G Synthesized_Product Synthesized Product NMR_Spectroscopy NMR Spectroscopy Synthesized_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized_Product->Mass_Spectrometry Purity_Assessment Purity Assessment (e.g., HPLC, GC) Synthesized_Product->Purity_Assessment H1_NMR 1H NMR NMR_Spectroscopy->H1_NMR C13_NMR 13C NMR NMR_Spectroscopy->C13_NMR D2_NMR 2H NMR NMR_Spectroscopy->D2_NMR GC_MS GC-MS Mass_Spectrometry->GC_MS HRMS High-Resolution MS Mass_Spectrometry->HRMS Data_Analysis Data Analysis and Structure Confirmation Purity_Assessment->Data_Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis D2_NMR->Data_Analysis GC_MS->Data_Analysis HRMS->Data_Analysis

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the degree and sites of deuteration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard proton spectrum. The signals corresponding to the protons at positions 2 and 3 of the quinoxaline ring are expected to be significantly reduced or absent, confirming deuteration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon signals for C2 and C3 will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I = 1).

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical shifts.

Predicted NMR Data:

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, with comparisons to the non-deuterated analog.

NucleusPositionNon-deuterated δ (ppm)Deuterated (d4) δ (ppm) (Predicted)Multiplicity (Non-deuterated)Multiplicity (Deuterated) (Predicted)
¹H 1, 4 (NH)~3.5~3.5br sbr s
2, 3 (CH₂)~3.3Residual signalt-
5, 8 (Ar-H)~6.6~6.6mm
6, 7 (Ar-H)~6.5~6.5mm
¹³C 2, 3~42~42-t (due to C-D coupling)
4a, 8a~135~135-s
5, 8~115~115-s
6, 7~119~119-s

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Method:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Predicted Mass Spectrometry Data:

The molecular weight of 1,2,3,4-Tetrahydroquinoxaline is 134.18 g/mol .[7] For the d4 analog, the molecular weight is expected to increase by approximately 4 units.

IonNon-deuterated m/zDeuterated (d4) m/z (Predicted)
[M]⁺ 134138
[M-H]⁺ 133137 (or [M-D]⁺ at 136)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a more accurate mass measurement of the deuterated product.

Conclusion

This technical guide outlines a proposed pathway for the synthesis of this compound via catalytic deuteration of quinoxaline. It also provides detailed, albeit predicted, protocols and data for the comprehensive characterization of the final product using NMR and MS techniques. The successful synthesis and characterization of this isotopically labeled compound will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further experimental work is required to validate and optimize the proposed methods and to establish definitive quantitative data.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoxaline-d4 is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline. This isotopically enriched compound serves as an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies during drug development. Its primary application is as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled analog, allowing for precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows.

Physicochemical Properties

Quantitative data for this compound are not extensively available in the literature. Therefore, the properties of the non-deuterated form, 1,2,3,4-Tetrahydroquinoxaline, are provided as a close approximation. The primary difference will be in the molecular weight due to the presence of four deuterium atoms.

PropertyValue (this compound)Value (1,2,3,4-Tetrahydroquinoxaline)
Molecular Formula C₈H₆D₄N₂C₈H₁₀N₂
Molecular Weight 138.20 g/mol [1]134.18 g/mol [1]
CAS Number 1822872-69-4[1]3476-89-9[1]
Melting Point Not available95-99 °C[1], 99 °C[2]
Boiling Point Not available154 °C at 14 mmHg[1], 289 °C[2]
Appearance Not availableWhite to brown powder or crystals[1]
Solubility Not availableDescribed as having good solubility[3]

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroquinoxaline

A common method for the synthesis of 1,2,3,4-Tetrahydroquinoxaline is through the hydrogenation of quinoxaline (B1680401).[4] The synthesis of the deuterated analog would follow a similar principle, potentially using a deuterium source.

Materials:

  • Quinoxaline

  • 5% Rhodium on Alumina (B75360) catalyst

  • Ethanol (100%)

  • Hydrogenation apparatus

Procedure:

  • Freshly sublimed quinoxaline (e.g., 1.24 g, 9.51 mmol) and a catalytic amount of 5% rhodium on alumina (e.g., 198 mg) are dissolved in 100% ethanol.

  • The mixture is subjected to hydrogenation at a specified temperature and pressure until the reaction is complete.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or chromatography to yield 1,2,3,4-Tetrahydroquinoxaline.

Quantitative Analysis by LC-MS/MS

This compound is an ideal internal standard for the quantification of 1,2,3,4-Tetrahydroquinoxaline in biological samples by LC-MS/MS. The following is a representative protocol.

Materials:

  • This compound (Internal Standard)

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of this compound solution of known concentration.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific mass transitions for both 1,2,3,4-Tetrahydroquinoxaline and this compound using Multiple Reaction Monitoring (MRM).

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Quinoxaline Quinoxaline Hydrogenation Hydrogenation Quinoxaline->Hydrogenation Catalyst Rh/Al2O3 Catalyst Catalyst->Hydrogenation Solvent Ethanol Solvent->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Product 1,2,3,4-Tetrahydro- quinoxaline Purification->Product

Caption: Synthetic workflow for 1,2,3,4-Tetrahydroquinoxaline.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample AddIS Add Internal Standard (this compound) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant LC LC Separation (C18 Column) CollectSupernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Structural Elucidation and Analysis of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline. This compound serves as a valuable internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. This guide details its synthesis, structural characterization, and application, presenting data in a clear and accessible format.

Introduction

This compound (C8H6D4N2, Molecular Weight: 138.20) is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline.[1] The incorporation of four deuterium (B1214612) atoms into the tetrahydroquinoxaline scaffold renders it an ideal internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the non-labeled analyte, allowing for accurate correction of variations during sample preparation and analysis.

Synthesis and Purification

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, which is typically achieved through the hydrogenation of quinoxaline (B1680401).[2] To introduce the deuterium labels, a deuterium source is used in the reduction step.

Proposed Synthetic Protocol

A plausible method for the synthesis of this compound involves the catalytic reduction of quinoxaline using deuterium gas in a deuterated solvent.

Reaction:

Quinoxaline + 2D₂ --(Catalyst)--> this compound

Materials:

  • Quinoxaline

  • Deuterium gas (D₂)

  • Palladium on charcoal (Pd/C) or Rhodium on alumina (B75360) catalyst

  • Deuterated methanol (B129727) (CD₃OD) or Deuterated acetic acid (CD₃COOD)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a high-pressure reaction vessel, dissolve quinoxaline in deuterated methanol.

  • Add the catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.

  • Seal the vessel and purge with deuterium gas.

  • Pressurize the vessel with deuterium gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the deuterium gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product Quinoxaline Quinoxaline Hydrogenation Catalytic Deuteration Quinoxaline->Hydrogenation Deuterium_Gas Deuterium Gas (D2) Deuterium_Gas->Hydrogenation Catalyst Pd/C or Rh/Al2O3 Catalyst->Hydrogenation Solvent Deuterated Solvent (e.g., CD3OD) Solvent->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography THQ_d4 This compound Chromatography->THQ_d4

Synthesis Workflow

Structural Elucidation and Analysis

Analytical Workflow

G Analytical Workflow for Structural Elucidation cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_result Conclusion Sample This compound NMR NMR Spectroscopy (1H, 2H, 13C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS XRay X-ray Crystallography (for solid form) Sample->XRay NMR_Data Chemical Shifts, Coupling Constants, Deuterium Incorporation NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data XRay_Data Crystal Structure, Bond Lengths & Angles XRay->XRay_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure MS_Data->Structure XRay_Data->Structure

Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and determining the extent and location of deuterium incorporation.

  • ¹H NMR: The proton NMR spectrum of the deuterated compound is expected to show a significant reduction in the intensity of signals corresponding to the protons on the saturated heterocyclic ring, confirming successful deuteration.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the incorporated deuterium atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the eight carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,2,3,4-Tetrahydroquinoxaline (Non-deuterated)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2, C3~3.3-3.5 (m)~42
C5, C8~6.5-6.7 (m)~115, ~118
C6, C7~6.4-6.6 (m)~114, ~119
N1-H, N4-HBroad singlet-
C4a, C8a-~135, ~136

Note: This data is for the non-deuterated analogue and serves as a reference. The actual spectra for the d4 compound will differ in the proton spectrum due to the absence of signals from deuterated positions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which can be used for structural confirmation.

  • Molecular Ion Peak: For this compound, the molecular ion peak ([M]⁺) in the mass spectrum is expected at m/z 138, which is 4 mass units higher than the non-deuterated compound (m/z 134).

  • Fragmentation Pattern: The fragmentation pattern would be similar to the non-deuterated analogue, but fragments containing deuterium atoms will have correspondingly higher m/z values.

Table 2: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M]⁺ (m/z)
1,2,3,4-TetrahydroquinoxalineC₈H₁₀N₂134.18134
This compoundC₈H₆D₄N₂138.20138
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state. The crystal structure of the non-deuterated 1,2,3,4-Tetrahydroquinoxaline has been reported, revealing a puckered piperazine (B1678402) ring fused to a planar aromatic ring.[2]

Table 3: Crystallographic Data for 1,2,3,4-Tetrahydroquinoxaline (Non-deuterated)

Parameter Value
Crystal systemOrthorhombic
Space groupPbca
a (Å)16.924(3)
b (Å)7.234(1)
c (Å)11.543(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1412.3(4)
Z8

Data obtained from Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772-o2773.[2]

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative bioanalysis.[1] An internal standard is a compound of known concentration that is added to samples to correct for analytical variability.

G Application as an Internal Standard cluster_input Sample Preparation cluster_process Analytical Process cluster_output Data Analysis & Result Analyte Analyte of Interest (e.g., in plasma) Extraction Sample Extraction Analyte->Extraction Internal_Standard Known amount of This compound Internal_Standard->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) LC_MS->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Internal Standard Workflow

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in the mass spectrometer. As a stable isotope-labeled compound, this compound has nearly identical physicochemical properties to its non-deuterated counterpart, making it an excellent choice to compensate for matrix effects and variations in sample recovery during extraction.

Conclusion

This compound is a crucial tool for accurate and precise quantification in analytical chemistry, particularly within the pharmaceutical and drug development industries. This guide has provided a detailed overview of its synthesis, structural characterization, and application. While specific experimental data for the deuterated compound is limited in public literature, the provided information, based on its non-deuterated analogue, offers a robust framework for its understanding and use in a research setting.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of d4-Tetrahydroquinoline (d4-THQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the anticipated mass spectrometry fragmentation patterns of deuterated 1,2,3,4-tetrahydroquinoline (B108954) (d4-THQ). Given the common use of deuterated compounds as internal standards in quantitative analysis, a thorough understanding of their behavior in a mass spectrometer is critical for robust method development and accurate data interpretation.

Predicted Mass Spectrometry Fragmentation of d4-THQ

The fragmentation of 1,2,3,4-tetrahydroquinoline (THQ) under electron ionization (EI) is characterized by several key fragmentation pathways. The molecular ion (M+) of unlabeled THQ appears at an m/z of 133.[2][3] The primary fragments result from the loss of a hydrogen atom (M-1), a methyl radical (M-15), and a neutral loss of 16 amu (M-16).[1]

For the purpose of this guide, we will assume the four deuterium (B1214612) atoms in d4-THQ are located on the saturated heterocyclic ring, specifically at the 2,2,4,4-positions. This is a common and plausible labeling pattern. The molecular weight of this specific d4-THQ isomer would be 137 g/mol .

Molecular Ion (M+•): The molecular ion of 2,2,4,4-d4-THQ is expected at m/z 137 . As a radical cation, it is the precursor to the subsequent fragment ions.

Key Fragmentation Pathways:

  • Loss of a Hydrogen/Deuterium Radical (M-1 or M-2): Unlabeled THQ shows a prominent M-1 peak at m/z 132. Studies on 2,2-d2 and 4,4-d2 analogues show that the hydrogen lost is primarily from the C-2 and C-4 positions.[1] Therefore, for 2,2,4,4-d4-THQ, the predominant loss would be a deuterium radical, resulting in a fragment ion at m/z 135 (M-2). A less intense M-1 peak from the loss of a hydrogen atom from other positions (e.g., N-H or C-3) may also be observed.

  • Loss of a Methyl Radical (M-15): The M-15 fragment (m/z 118) in unlabeled THQ is significant.[1] This loss involves the carbon at position 3 (C-3) and three hydrogen atoms from the 1, 3, and 4 positions.[1] For 2,2,4,4-d4-THQ, the C-3 position still bears hydrogen atoms. The fragmentation would likely involve the loss of a •CH3 radical, leading to a fragment at m/z 122 (137-15). However, rearrangements could potentially lead to the loss of deuterated methyl species (e.g., •CH2D, •CHD2), resulting in ions at m/z 121 or 120, though these are expected to be minor.

  • Neutral Loss of 16 amu (M-16): This fragment arises primarily from the loss of a methyl radical from the M-1 ion.[1] In the case of d4-THQ, this pathway would originate from the M-2 ion (m/z 135). The loss of a methyl radical (•CH3) from this ion would result in a fragment at m/z 120 (135-15).

Data Presentation: Predicted Fragmentation Summary

The following table summarizes the predicted primary ions for unlabeled THQ and 2,2,4,4-d4-THQ under electron ionization mass spectrometry.

Ion DescriptionUnlabeled THQ (m/z)Predicted 2,2,4,4-d4-THQ (m/z)Notes
Molecular Ion [M]+•133137Radical cation formed by electron impact.
[M-H/D]•132135Primarily loss of a deuterium radical from C-2 or C-4.[1]
[M-CH₃]⁺118122Loss of a methyl radical.[1]
[M-H/D - CH₃]⁺117120Loss of a methyl radical from the [M-D]⁺ ion.[1]

Note: Relative intensities are not provided as they are highly dependent on the specific instrument and conditions used. The fragments listed are generally the most significant ones reported for the unlabeled compound.

Experimental Protocols

A robust analytical method is crucial for the reliable quantification of d4-THQ. Below are representative protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These should serve as a starting point for method development and should be optimized for the specific instrumentation and matrix used.

GC-MS Protocol

GC-MS is well-suited for the analysis of semi-volatile compounds like THQ.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., plasma, urine), add 50 µL of d4-THQ internal standard solution (concentration dependent on the expected analyte level).
  • Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
  • Vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 or equivalent.
  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.
  • Mass Spectrometer: Agilent 5973 MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
  • Ions for d4-THQ: m/z 137 (quantifier), 135, 122 (qualifiers).
  • Ions for unlabeled THQ: m/z 133 (quantifier), 132, 118 (qualifiers).

LC-MS/MS Protocol

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., plasma), add 50 µL of d4-THQ internal standard solution.
  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Thermo Scientific Accela or equivalent.
  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ series).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Selected Reaction Monitoring (SRM). The precursor ion will be the protonated molecule [M+H]⁺.
  • d4-THQ: Precursor ion [M+H]⁺ at m/z 138. Product ions would need to be determined by infusion, but likely candidates would involve the loss of small neutral molecules.
  • Unlabeled THQ: Precursor ion [M+H]⁺ at m/z 134.

Visualizations

Predicted Fragmentation Pathway of d4-THQ

The following diagram illustrates the primary predicted fragmentation cascade for 2,2,4,4-d4-Tetrahydroquinoline under electron ionization.

G cluster_main Predicted EI Fragmentation of 2,2,4,4-d4-THQ mol d4-THQ (C9H7D4N) ion [M]+• m/z 137 mol->ion + e⁻ - 2e⁻ frag1 [M-D]• m/z 135 ion->frag1 - •D frag2 [M-CH3]⁺ m/z 122 ion->frag2 - •CH3 frag3 [M-D-CH3]⁺ m/z 120 frag1->frag3 - •CH3

Caption: Predicted EI fragmentation pathway of 2,2,4,4-d4-THQ.

Quantitative Analysis Workflow using d4-THQ

This diagram outlines the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

G cluster_workflow Quantitative Analysis Workflow sample Biological Sample (e.g., Plasma, Urine) add_is Spike with d4-THQ (Internal Standard) sample->add_is prep Sample Preparation (Extraction / Precipitation) add_is->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis data Data Processing analysis->data quant Quantification (Analyte/IS Ratio vs. Cal Curve) data->quant result Final Concentration Report quant->result

Caption: General workflow for quantitation using a deuterated standard.

References

An In-Depth Technical Guide to the NMR Spectral Data of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-Tetrahydroquinoxaline-d4. Due to the limited availability of public domain experimental spectra for the deuterated species, this document extrapolates the expected data from the known spectral characteristics of its non-deuterated analogue, 1,2,3,4-Tetrahydroquinoxaline. This guide also outlines detailed experimental protocols for its synthesis and NMR analysis.

Introduction to this compound

This compound is a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline. The replacement of hydrogen atoms with deuterium (B1214612) at specific positions provides a valuable tool for various scientific applications, including as an internal standard in quantitative NMR (qNMR) and mass spectrometry, and in mechanistic studies of chemical reactions. The deuteration is specifically at the 2 and 3 positions of the heterocyclic ring.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the reported data for the non-deuterated compound and the known effects of deuterium substitution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-5, H-8~6.6-6.8MultipletAromatic protons.
H-6, H-7~6.5-6.7MultipletAromatic protons.
N-H (1, 4)VariableBroad SingletChemical shift is dependent on solvent and concentration.
C-H (2, 3)Absent-Protons are replaced by deuterium.

Note: The chemical shifts for the aromatic protons of the deuterated compound are expected to be very similar to the non-deuterated analogue. The most significant difference in the ¹H NMR spectrum will be the absence of signals corresponding to the protons at the 2 and 3 positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹³C DEPT)Notes
C-2, C-3~42-44Absent in DEPT-135Due to C-D coupling, the signals may appear as a multiplet with reduced intensity in a standard ¹³C NMR spectrum.
C-4a, C-8a~135-137QuaternaryAromatic carbons at the ring junction.
C-5, C-8~115-117CHAromatic carbons.
C-6, C-7~119-121CHAromatic carbons.

Note: The chemical shifts in ¹³C NMR are generally less affected by isotopic substitution than in ¹H NMR. However, the carbons directly bonded to deuterium (C-2 and C-3) will exhibit a characteristic splitting pattern due to C-D coupling and will show a slight upfield shift (isotope effect). In DEPT (Distortionless Enhancement by Polarization Transfer) experiments, these deuterated carbons will not appear as CH₂ signals.

Experimental Protocols

3.1. Synthesis of 1,2,3,4-Tetrahydroquinoxaline

A common method for the synthesis of 1,2,3,4-Tetrahydroquinoxaline is the reduction of quinoxaline (B1680401).[1]

  • Materials: Quinoxaline, 5% Rhodium on alumina (B75360) catalyst, Ethanol.

  • Procedure:

    • In a suitable reaction vessel, dissolve quinoxaline in ethanol.

    • Add 5% rhodium on alumina catalyst to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • The crude 1,2,3,4-Tetrahydroquinoxaline can be purified by recrystallization or column chromatography.

3.2. Deuteration of 1,2,3,4-Tetrahydroquinoxaline

  • Materials: 1,2,3,4-Tetrahydroquinoxaline, Deuterium oxide (D₂O), a suitable base (e.g., NaOD), and a deuterated solvent for workup (e.g., CDCl₃).

  • Procedure:

    • Dissolve 1,2,3,4-Tetrahydroquinoxaline in an excess of D₂O.

    • Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD).

    • Heat the mixture under reflux for a prolonged period to facilitate the H/D exchange at the positions adjacent to the nitrogen atoms (positions 2 and 3).

    • Monitor the extent of deuteration by taking aliquots and analyzing by ¹H NMR or mass spectrometry.

    • Once the desired level of deuteration is achieved, cool the reaction mixture.

    • Extract the product with a suitable deuterated organic solvent like chloroform-d (B32938) (CDCl₃).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain this compound.

3.3. NMR Data Acquisition

A general protocol for acquiring NMR spectra of deuterated compounds.[2]

  • Sample Preparation:

    • Accurately weigh a few milligrams of the this compound sample.

    • Dissolve the sample in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The spectrometer is typically a 400 MHz or higher field instrument.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals based on the number of attached protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of 1,2,3,4-Tetrahydroquinoxaline to the acquisition and analysis of NMR data for its deuterated analogue.

experimental_workflow cluster_synthesis Synthesis cluster_deuteration Deuteration cluster_analysis NMR Analysis quinoxaline Quinoxaline reduction Reduction (H2, Rh/Al2O3) quinoxaline->reduction Reactant thq 1,2,3,4-Tetrahydro- quinoxaline reduction->thq Product deuteration_step H/D Exchange (D2O, NaOD) thq->deuteration_step Starting Material thq_d4 1,2,3,4-Tetrahydro- quinoxaline-d4 deuteration_step->thq_d4 Deuterated Product sample_prep Sample Preparation (Dissolution in deuterated solvent) thq_d4->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, DEPT) sample_prep->nmr_acq spectral_analysis Spectral Data Analysis nmr_acq->spectral_analysis

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

Potential Metabolic Pathways of 1,2,3,4-Tetrahydroquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the metabolic pathways of 1,2,3,4-tetrahydroquinoxaline (B1293668) are not extensively available in the current scientific literature. This guide, therefore, presents potential metabolic pathways extrapolated from studies on structurally analogous compounds, including 1,2,3,4-tetrahydroisoquinoline (B50084), 1,2,3,4-tetrahydroquinoline, and other quinoxaline (B1680401) derivatives. The information herein is intended to serve as a predictive resource for researchers, scientists, and drug development professionals.

Executive Summary

1,2,3,4-Tetrahydroquinoxaline, a heterocyclic compound with a quinoxaline nucleus, is a scaffold of interest in medicinal chemistry. Understanding its metabolic fate is crucial for the development of drug candidates incorporating this moiety. This technical guide outlines the probable metabolic transformations of 1,2,3,4-tetrahydroquinoxaline based on established metabolic pathways of its structural analogs. The proposed pathways primarily involve Phase I oxidation reactions, including hydroxylation, N-oxidation, and aromatization, likely catalyzed by cytochrome P450 (CYP) enzymes. Subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, are also anticipated to facilitate excretion. This document provides a theoretical framework to guide future experimental investigations into the metabolism of 1,2,3,4-tetrahydroquinoxaline.

Proposed Metabolic Pathways

The metabolism of 1,2,3,4-tetrahydroquinoxaline is likely to proceed through a series of Phase I and Phase II reactions, which are common for N-heterocyclic compounds.[1][2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the substrate.[2][3] For 1,2,3,4-tetrahydroquinoxaline, the following Phase I transformations are proposed:

  • Aromatic Hydroxylation: The benzene (B151609) ring of the tetrahydroquinoxaline moiety is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds. This reaction is primarily catalyzed by CYP enzymes.

  • N-Oxidation: The nitrogen atoms in the pyrazine (B50134) ring are susceptible to oxidation, forming N-oxides. Studies on quinoline (B57606) have shown the involvement of CYP2A6 in the formation of quinoline-1-oxide.[4]

  • Aromatization: Dehydrogenation of the tetrahydro-pyrazine ring to form the aromatic quinoxaline is a plausible metabolic step. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline to the corresponding quinolinium ion has been observed and is predominantly catalyzed by CYP3A4.[5]

  • Hydroxylation of the Tetrahydro-pyrazine Ring: The saturated carbon atoms of the pyrazine ring could also be targets for hydroxylation.

The following diagram illustrates the potential Phase I metabolic pathways of 1,2,3,4-tetrahydroquinoxaline.

cluster_phase1 Potential Phase I Metabolic Pathways A 1,2,3,4-Tetrahydroquinoxaline B Aromatic Hydroxylated Metabolite A->B CYP450 (Hydroxylation) C N-Oxide Metabolite A->C CYP450 (N-Oxidation) D Quinoxaline (Aromatized Metabolite) A->D CYP450 (Dehydrogenation/Aromatization) E Ring-Hydroxylated Metabolite A->E CYP450 (Hydroxylation)

Figure 1: Proposed Phase I metabolic pathways of 1,2,3,4-tetrahydroquinoxaline.
Phase II Metabolism

Following Phase I hydroxylation, the resulting metabolites are expected to undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body.[6]

  • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

The diagram below depicts the potential Phase II conjugation of a hydroxylated metabolite of 1,2,3,4-tetrahydroquinoxaline.

cluster_phase2 Potential Phase II Metabolic Pathways B Aromatic Hydroxylated Metabolite F Glucuronide Conjugate B->F UGTs G Sulfate Conjugate B->G SULTs

Figure 2: Proposed Phase II conjugation of a hydroxylated metabolite.

Quantitative Data from Analogous Compounds

Direct quantitative metabolic data for 1,2,3,4-tetrahydroquinoxaline is not available. However, studies on the structurally similar 1,2,3,4-tetrahydroisoquinoline (TIQ) and its N-methylated derivative (1MeTIQ) in rats provide valuable insights into the potential extent of metabolism and excretion.

Table 1: Urinary Excretion of 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and their Metabolites in Rats within 24 hours after Oral Administration (50 mg/kg) [7]

CompoundUnchanged in Urine (%)4-Hydroxy Metabolite (%)N-Methylated Metabolite (%)Aromatized Metabolite (%)
TIQ 762.70.42.5 (Isoquinoline)
1MeTIQ 728.70.71.0 (1-Methyl-3,4-dihydroisoquinoline)

Data is presented as a percentage of the administered dose.

This data suggests that a significant portion of these analogous compounds is excreted unchanged, with hydroxylation, N-methylation, and aromatization being notable metabolic pathways.

Experimental Protocols

To investigate the metabolism of 1,2,3,4-tetrahydroquinoxaline, standard in vitro and in vivo experimental protocols can be employed.

In Vitro Metabolism using Liver Microsomes

This assay is a common method to assess the metabolic stability of a compound and identify its metabolites.[8][9][10][11]

Objective: To determine the rate of metabolism of 1,2,3,4-tetrahydroquinoxaline and identify its primary metabolites when incubated with liver microsomes.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of 1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

The following diagram illustrates the general workflow for an in vitro metabolism assay.

cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Reaction Mixture (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C with Shaking C->D E Terminate Reaction (Add Organic Solvent) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Figure 3: General workflow for an in vitro metabolism assay using liver microsomes.
Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites.[12][13][14][15]

Objective: To identify and characterize the metabolites of 1,2,3,4-tetrahydroquinoxaline from in vitro or in vivo samples.

Procedure:

  • Chromatographic Separation: The sample extract is injected into an HPLC system to separate the parent compound from its metabolites based on their physicochemical properties (e.g., polarity).

  • Mass Spectrometry Detection (MS1): The separated components are introduced into the mass spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the parent compound and all potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Ions of interest from the MS1 scan (precursor ions) are selected and fragmented. The resulting fragment ions (product ions) are detected, generating an MS/MS spectrum.

  • Data Analysis and Structural Elucidation: The fragmentation pattern of the parent compound is compared with those of the potential metabolites to identify the site of metabolic modification. Databases and in silico prediction tools can aid in this process.

Conclusion

While direct experimental data is lacking, the metabolic fate of 1,2,3,4-tetrahydroquinoxaline can be reasonably predicted based on the well-established metabolic pathways of its structural analogs. The primary routes of metabolism are anticipated to be Phase I oxidation reactions, including aromatic and aliphatic hydroxylation, N-oxidation, and aromatization, followed by Phase II conjugation of the resulting hydroxylated metabolites. The experimental protocols outlined in this guide provide a framework for future studies to definitively elucidate the metabolic pathways of this important heterocyclic scaffold. Such studies are essential for the progression of any 1,2,3,4-tetrahydroquinoxaline-containing compound through the drug development pipeline.

References

An In-Depth Technical Guide on 1,2,3,4-Tetrahydroquinoxaline-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline. This document details its synthesis, characterization, and applications, with a focus on providing practical information for researchers in drug development and related scientific fields.

Introduction

This compound is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline, a heterocyclic compound that is a common scaffold in various biologically active molecules. The incorporation of deuterium (B1214612) atoms into the tetrahydroquinoxaline structure makes it a valuable tool in analytical and metabolic studies. Its primary application is as an internal standard in quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The use of stable isotope-labeled internal standards is a well-established practice in bioanalysis to improve the accuracy and precision of quantitative methods by correcting for matrix effects and variations during sample processing[1].

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of the aromatic precursor, quinoxaline (B1680401), followed by the reduction of the deuterated quinoxaline to the desired tetrahydro-derivative.

Step 1: Iridium-Catalyzed Deuteration of Quinoxaline

A robust method for the deuteration of quinoxaline involves an iridium-catalyzed hydrogen isotope exchange (HIE) reaction. This method demonstrates high efficiency and functional group tolerance.

Experimental Protocol: Iridium-Catalyzed Deuteration of Quinoxaline

This protocol is adapted from the iridium-catalyzed deuteration of N-heterocycles.

Materials:

  • Quinoxaline

  • [IrCl(COD)(IMes)] (COD = cis,cis-1,5-cyclooctadiene; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene)

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol-d4 (CD3OD)

  • Hydrogen gas (H2)

  • Anhydrous, degassed solvent (e.g., dichloromethane) for work-up

Procedure:

  • In a glovebox, a pressure-rated NMR tube is charged with quinoxaline (0.03 mmol, 1.0 equiv), [IrCl(COD)(IMes)] (0.0015 mmol, 0.05 equiv), and NaOMe (0.003 mmol, 0.1 equiv).

  • Methanol-d4 (0.6 mL) is added, and the tube is sealed with a septum.

  • The tube is removed from the glovebox and connected to a hydrogen gas line.

  • The headspace of the tube is purged with hydrogen gas, and the tube is then pressurized to 3 bar with H2.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield deuterated quinoxaline. The extent of deuteration can be determined by ¹H NMR and mass spectrometry.

Logical Relationship for Iridium-Catalyzed Deuteration

G Quinoxaline Quinoxaline Deuterated_Quinoxaline Quinoxaline-dₓ Quinoxaline->Deuterated_Quinoxaline Ir_catalyst [IrCl(COD)(IMes)] / H₂ Ir_catalyst->Deuterated_Quinoxaline Base NaOMe Base->Deuterated_Quinoxaline Deuterated_Solvent Methanol-d₄ Deuterated_Solvent->Deuterated_Quinoxaline

Iridium-catalyzed deuteration of quinoxaline.
Step 2: Reduction of Deuterated Quinoxaline to this compound

The deuterated quinoxaline intermediate can be reduced to the corresponding tetrahydroquinoxaline using various established methods. Catalytic hydrogenation is a common and effective approach.

Experimental Protocol: Catalytic Hydrogenation of Deuterated Quinoxaline

This is a general procedure for the reduction of quinoxalines.

Materials:

  • Deuterated quinoxaline

  • Palladium on carbon (10% Pd/C) or Rhodium on alumina (B75360) (5% Rh/Al₂O₃)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Hydrogen gas (H₂) or Deuterium gas (D₂) for further deuteration if desired.

Procedure:

  • Deuterated quinoxaline is dissolved in a suitable solvent in a hydrogenation vessel.

  • The catalyst (5-10 mol%) is added to the solution.

  • The vessel is connected to a hydrogenation apparatus, purged with hydrogen or deuterium gas, and then pressurized (typically 1-50 atm).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen/deuterium ceases.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis

G Start Quinoxaline Deuteration Iridium-Catalyzed Deuteration Start->Deuteration Intermediate Deuterated Quinoxaline Deuteration->Intermediate Reduction Catalytic Hydrogenation/Deuteration Intermediate->Reduction Product This compound Reduction->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

General workflow for the synthesis of this compound.

Characterization Data

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the non-deuterated 1,2,3,4-Tetrahydroquinoxaline. For the d4 analogue, the signals for the protons at positions 1, 2, 3, and 4 would be absent or significantly reduced.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2~3.3 (t)~42.0
C3~3.3 (t)~42.0
C4a-~135.0
C5~6.6 (d)~115.0
C6~6.7 (t)~118.0
C7~6.5 (t)~114.0
C8~6.6 (d)~119.0
C8a-~136.0
N1-H~3.6 (br s)-
N4-H~3.6 (br s)-
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 138, which is 4 mass units higher than the non-deuterated compound (m/z 134). The fragmentation pattern would also be altered due to the presence of deuterium atoms.

Compound Molecular Formula Molecular Weight Key Mass Fragments (m/z)
1,2,3,4-TetrahydroquinoxalineC₈H₁₀N₂134.18134 (M⁺), 133, 119, 105
This compoundC₈H₆D₄N₂138.20138 (M⁺), 136, 122, 107 (Expected)

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods[1]. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS based bioanalysis due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing the most accurate and precise quantification.

Signaling Pathway for Internal Standard in LC-MS Quantification

G Sample Biological Sample (Analyte) Extraction Sample Extraction Sample->Extraction IS 1,2,3,4-Tetrahydro- quinoxaline-d4 (IS) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Analyte Quantification Data_Processing->Quantification

Use of this compound as an internal standard.

Conclusion

This compound is a valuable research tool, particularly in the field of quantitative bioanalysis. Its synthesis, while not explicitly detailed in a single source for the final product, can be reliably achieved through a two-step process of deuteration and reduction. The availability of this compound from commercial sources further facilitates its use. This guide provides researchers with the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in their studies. Future research providing high-resolution spectroscopic data for this compound would be a valuable addition to the scientific literature.

References

A Technical Guide to 1,2,3,4-Tetrahydroquinoxaline-d4: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of the deuterated compound 1,2,3,4-Tetrahydroquinoxaline-d4. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require high-purity, isotopically labeled compounds for their studies.

Commercial Availability and Suppliers

This compound is a specialized chemical primarily used as an internal standard in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), or as a tracer in metabolic studies. Its commercial availability is limited to specialized chemical suppliers. The primary identified supplier is MedChemExpress (MCE).

A summary of the commercially available product is presented in the table below. Researchers are advised to contact the supplier directly for the most current pricing and availability information.

SupplierProduct NameCatalog NumberCAS NumberPurityAvailable Quantities
MedChemExpressThis compoundHY-W012652S1822872-69-4>98%Inquire

Experimental Protocols

Plausible Synthesis of this compound

The synthesis of this compound can be envisioned through the reduction of quinoxaline (B1680401) using a deuterium (B1214612) source. A potential synthetic route is outlined below. This protocol is a conceptualization and would require optimization and validation in a laboratory setting.

Reaction: Reduction of Quinoxaline with a Deuterium Source

Reactants:

  • Quinoxaline

  • Deuterium gas (D₂) or a deuterium-donating agent (e.g., sodium borodeuteride, NaBD₄)

  • Catalyst (e.g., Palladium on carbon, PtO₂)

  • Solvent (e.g., deuterated methanol, MeOD; or ethanol, EtOH)

Procedure:

  • In a high-pressure reaction vessel, dissolve quinoxaline in an appropriate deuterated or non-deuterated solvent.

  • Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Pd/C).

  • If using deuterium gas, purge the vessel with an inert gas (e.g., argon or nitrogen) and then introduce deuterium gas to the desired pressure.

  • If using a chemical deuterium source like NaBD₄, add it portion-wise to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a sufficient period to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

  • Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Plausible Synthesis Workflow start Start: Quinoxaline reactants Reactants: - Deuterium Source (D₂ or NaBD₄) - Catalyst (e.g., Pd/C) - Solvent (e.g., MeOD) start->reactants Combine reaction Reduction Reaction reactants->reaction workup Reaction Workup: - Filtration - Solvent Evaporation reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry purification->analysis end End: this compound analysis->end Confirm Structure

A plausible workflow for the synthesis of this compound.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of its non-deuterated analog, 1,2,3,4-Tetrahydroquinoxaline, in biological matrices. The following is a general protocol for its use.

Objective: To quantify 1,2,3,4-Tetrahydroquinoxaline in a biological sample (e.g., plasma, urine) using LC-MS/MS with this compound as an internal standard.

Materials:

  • Biological matrix (e.g., plasma)

  • 1,2,3,4-Tetrahydroquinoxaline (analyte) standard solutions of known concentrations

  • This compound (internal standard) stock solution

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw biological samples and calibration curve standards.

    • To a fixed volume of each sample, standard, and quality control sample, add a precise volume of the this compound internal standard stock solution.

    • Vortex mix the samples.

    • Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile with 0.1% formic acid).

    • Vortex mix thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a suitable C18 reversed-phase column.

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Optimize the mass transitions (parent ion -> fragment ion) for both 1,2,3,4-Tetrahydroquinoxaline and this compound using a standard solution of each.

      • Set up a multiple reaction monitoring (MRM) method to detect the specific transitions for the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_lcms LC-MS/MS Analysis Workflow sample_prep Sample Preparation: - Add Internal Standard (d4) - Protein Precipitation - Centrifugation - Collect Supernatant lc_separation LC Separation: Reversed-Phase C18 Column sample_prep->lc_separation Inject ms_detection MS/MS Detection: - ESI+ Mode - MRM of Analyte and IS Transitions lc_separation->ms_detection Elute data_analysis Data Analysis: - Peak Area Integration - Calculate Area Ratio - Calibration Curve - Quantify Analyte ms_detection->data_analysis Acquire Data

Workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers engaged in quantitative bioanalysis and metabolic studies involving its non-deuterated counterpart. While its commercial availability is limited, MedChemExpress provides a source for this important analytical standard. The experimental protocols outlined in this guide, though conceptual, offer a solid foundation for the synthesis and application of this deuterated compound in a research setting. It is crucial for researchers to perform their own method development and validation to ensure the accuracy and reliability of their results.

An In-depth Technical Guide to the Safety and Handling of Deuterated Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated quinoxalines are an important class of heterocyclic compounds utilized in drug discovery and development to enhance metabolic stability and modify pharmacokinetic profiles. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), can significantly alter a molecule's properties due to the kinetic isotope effect (KIE). While chemically similar to their hydrogenated analogs, understanding the specific safety and handling considerations for these isotopically labeled compounds is paramount for ensuring laboratory safety and data integrity. This technical guide provides a comprehensive overview of the toxicological profile, handling procedures, and relevant experimental protocols for deuterated quinoxalines, intended for professionals in research and pharmaceutical development.

Hazard Identification and Toxicological Profile

The safety profile of a deuterated quinoxaline (B1680401) is primarily determined by the inherent toxicity of the parent quinoxaline molecule. Deuteration does not introduce new hazard classifications but can alter the metabolic pathway and rate, potentially affecting the toxicological profile.

General Toxicology of the Quinoxaline Core

The non-deuterated quinoxaline core is associated with specific hazards. Safety Data Sheets (SDS) for quinoxaline and its derivatives typically list irritation to the skin, eyes, and respiratory system as primary concerns.[1][2][3][4]

Table 1: GHS Hazard Profile for Quinoxaline

Hazard Class Hazard Statement Precautionary Codes
Skin Irritation (Category 2) H315: Causes skin irritation P280, P302+P352, P332+P313
Eye Irritation (Category 2A) H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity H335: May cause respiratory irritation P261, P271, P304+P340, P312

Source: Adapted from multiple Safety Data Sheets.[1][4]

The Role of Deuteration in Toxicology

Deuterium is a stable, non-radioactive isotope of hydrogen.[5] The primary distinction in its chemical behavior is the strength of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. This difference is the basis of the kinetic isotope effect, where C-D bond cleavage is slower than C-H bond cleavage.[6]

This effect can be beneficial in drug development by:

  • Slowing Metabolism: Reducing the rate of metabolic processes, such as those mediated by cytochrome P450 enzymes, can increase a drug's half-life.[5][6]

  • Altering Metabolite Profiles: It can reduce the formation of toxic metabolites by "blocking" a specific metabolic pathway.[6][7]

However, it is crucial to note that while generally not increasing hazard, in rare cases, metabolic shunting to an alternative, more toxic pathway could occur.[8] Therefore, each deuterated compound must be considered a new chemical entity with its own unique pharmacokinetic and toxicological profile that requires thorough evaluation.

Quantitative Toxicity Data

Specific LD50 or other quantitative toxicity data for most deuterated quinoxalines are not widely available in public literature. The data below for non-deuterated quinoxaline derivatives serves as a proxy for estimating the potential toxicity range, though this should be confirmed with empirical testing for each specific deuterated analog.

Table 2: Acute Toxicity of select Quinoxaline 1,4-di-N-oxides in Rats

Compound Administration Route Estimated LD50 Range Observed Symptoms
Six Quinoxaline 1,4-di-N-oxides Intraperitoneal (i.p.) 30 - 120 mg/kg Hypoactivity, decrease in body weight evolution

Source: Data from a study on the acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats.[9]

Safety and Handling Guidelines

Safe handling practices for deuterated quinoxalines are similar to those for other potent chemical compounds and should always be performed within the framework of a formal risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work involving solid or volatile deuterated quinoxalines should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10]

  • Personal Protective Equipment: Standard PPE is mandatory. This includes a laboratory coat, chemical-resistant gloves (nitrile is commonly recommended), and safety glasses with side shields or chemical goggles.[4][10][11]

Storage and Disposal
  • Storage: Store deuterated quinoxalines in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3] The storage temperature should be based on the specific compound's stability data, with some derivatives requiring refrigeration.[2]

  • Waste Disposal: Dispose of waste containing deuterated quinoxalines in accordance with local, state, and federal regulations for chemical waste.[10] As stable isotopes are not radioactive, no special radiological precautions are necessary unless cross-contamination is a risk.[10][12]

Spill Management

In the event of a spill:

  • Evacuate and restrict access to the area.

  • Wear appropriate PPE, including respiratory protection if dealing with a fine powder.

  • For solid spills, gently sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled disposal container, avoiding dust generation.[11]

  • Decontaminate the area with an appropriate solvent and then soap and water.

  • Report the incident to the laboratory supervisor.

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling deuterated quinoxalines in a research environment.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment RiskAssessment Conduct Risk Assessment DonPPE Don PPE (Gloves, Goggles, Lab Coat) RiskAssessment->DonPPE PrepWorkstation Prepare Fume Hood DonPPE->PrepWorkstation Retrieve Retrieve Compound from Storage PrepWorkstation->Retrieve Weigh Weigh Compound Retrieve->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Figure 1: Safe Handling Workflow

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of deuterated quinoxalines, adapted from published literature.

Synthesis Protocol: Deuterated 2-Quinoxalinecarboxylic acid-d4

This protocol is adapted from an efficient synthesis route starting from aniline-d5 (B30001).[13]

Materials:

  • Aniline-d5

  • Oxalyl chloride

  • Aluminum chloride (AlCl3)

  • Sodium nitrite (B80452) (NaNO2)

  • Glyoxylic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate deuterated and non-deuterated solvents

Methodology:

  • Step 1: Synthesis of Deuterated Oxanilic Acid: Dissolve aniline-d5 in an appropriate solvent and cool the mixture. Add oxalyl chloride dropwise while maintaining the low temperature. Stir until the reaction is complete, then isolate the resulting deuterated oxanilic acid precipitate.

  • Step 2: Synthesis of Deuterated Isatin (B1672199): Add the deuterated oxanilic acid to a flask with aluminum chloride under anhydrous conditions. Heat the mixture according to the literature procedure to induce cyclization. Carefully quench the reaction with an acid/ice mixture and extract the deuterated isatin product.

  • Step 3: Synthesis of Deuterated 2-Quinoxalinecarboxylic Acid: Create a solution of sodium nitrite in water. In a separate flask, prepare a solution of the deuterated isatin and glyoxylic acid in aqueous sodium hydroxide. Cool this solution and slowly add the sodium nitrite solution. Acidify the mixture with hydrochloric acid to precipitate the final product, 2-quinoxalinecarboxylic acid-d4.

  • Step 4: Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified deuterated quinoxaline.

General Purification Protocol: Column Chromatography

This is a general procedure for purifying quinoxaline derivatives.[14]

Materials:

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity as needed to move the compound down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified quinoxaline derivative.

Synthesis and Purification Workflow

The diagram below outlines the typical workflow for synthesizing and purifying a deuterated quinoxaline derivative.

G Figure 2: Synthesis & Purification Workflow Start Deuterated Starting Material (e.g., Aniline-d5) Reaction1 Step 1: Acylation Start->Reaction1 Intermediate1 Intermediate A (Deuterated Oxanilic Acid) Reaction1->Intermediate1 Reaction2 Step 2: Cyclization Intermediate1->Reaction2 Intermediate2 Intermediate B (Deuterated Isatin) Reaction2->Intermediate2 Reaction3 Step 3: Condensation/ Ring Expansion Intermediate2->Reaction3 Crude Crude Deuterated Quinoxaline Reaction3->Crude Purify Purification (Chromatography/ Recrystallization) Crude->Purify Pure Pure Deuterated Quinoxaline Purify->Pure Analysis Analysis (NMR, MS) Pure->Analysis G Figure 3: Kinase Inhibition Pathway ExtSignal Extracellular Stress Signal UpstreamKinase Upstream Kinase (Activated) ExtSignal->UpstreamKinase TargetKinase Target Kinase (e.g., ASK1) UpstreamKinase->TargetKinase Activates Substrate Substrate Protein (Inactive) TargetKinase->Substrate Phosphorylates SubstrateP Substrate Protein-P (Active) Response Downstream Cellular Response (e.g., Apoptosis) SubstrateP->Response Inhibitor Deuterated Quinoxaline Inhibitor Inhibitor->Blocked Blocked->TargetKinase

References

The Genesis of Tetrahydroquinoxalines: An In-depth Guide to Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinoxalines represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide delves into the foundational research that led to the discovery and initial understanding of the tetrahydroquinoxaline core structure. We will explore the pioneering synthetic methodologies, early characterization techniques, and the initial forays into understanding the biological implications of these molecules. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental chemistry of this important scaffold.

The Dawn of Quinoxaline (B1680401) Chemistry: A Prerequisite to Tetrahydroquinoxalines

The story of tetrahydroquinoxalines begins with the discovery of their aromatic precursor, quinoxaline. In 1884, O. Hinsberg reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This seminal work laid the groundwork for the exploration of this new class of heterocyclic compounds.

The First Synthesis of a Tetrahydroquinoxaline: The Work of O. Fischer

Building upon the availability of quinoxalines, the exploration of their reduced derivatives commenced. The first documented synthesis of a 1,2,3,4-tetrahydroquinoxaline (B1293668) was reported by O. Fischer in 1889. Recognizing the potential for modifying the properties of the newly discovered quinoxalines, Fischer investigated their reduction.

Experimental Protocol: Reduction of Quinoxaline with Tin and Hydrochloric Acid

This early method for the synthesis of 1,2,3,4-tetrahydroquinoxaline relied on the chemical reduction of the aromatic quinoxaline ring system using a metal and acid.

Materials:

  • Quinoxaline

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Diethyl ether

Procedure:

  • Quinoxaline was dissolved in concentrated hydrochloric acid.

  • To this acidic solution, granulated tin was added portion-wise. The reaction is exothermic and care was taken to control the temperature.

  • The reaction mixture was heated on a water bath until the reduction was complete, which was likely determined by a change in the color of the solution.

  • After cooling, the solution was made strongly alkaline by the addition of a sodium hydroxide solution to precipitate tin salts and liberate the free base.

  • The resulting mixture was then subjected to steam distillation or extraction with diethyl ether to isolate the crude 1,2,3,4-tetrahydroquinoxaline.

  • The crude product was purified by distillation or recrystallization.

Experimental Workflow:

G cluster_reaction Reduction Reaction cluster_workup Work-up quinoxaline Quinoxaline in conc. HCl tin Granulated Tin (Sn) quinoxaline->tin Add portion-wise heating Heating on Water Bath tin->heating alkalization Alkalinization with NaOH heating->alkalization isolation Steam Distillation or Ether Extraction alkalization->isolation purification Distillation or Recrystallization isolation->purification final_product 1,2,3,4-Tetrahydroquinoxaline purification->final_product Yields

Caption: Early synthesis of 1,2,3,4-tetrahydroquinoxaline.

Early Characterization of Tetrahydroquinoxalines

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a combination of physical and chemical methods.

  • Melting Point Determination: A key physical constant used to assess the purity of the synthesized tetrahydroquinoxaline.

  • Elemental Analysis: The determination of the elemental composition (carbon, hydrogen, and nitrogen) was crucial for confirming the molecular formula of the new compound. This technique provided the empirical formula, which, in conjunction with molecular weight estimation, could lead to the molecular formula.

  • Salt Formation: The basic nature of the nitrogen atoms in the tetrahydroquinoxaline ring was confirmed by the formation of salts with acids, such as hydrochlorides or picrates. These crystalline derivatives often had sharp melting points, which served as an additional method of characterization and purification.

  • Chemical Reactivity: Early researchers would have explored the reactivity of the N-H bonds, for example, through acylation or alkylation reactions, to further understand the structure and chemical nature of the molecule.

Table 1: Physical and Chemical Properties of Early Tetrahydroquinoxalines

CompoundMolecular FormulaMelting Point (°C)DerivativeDerivative Melting Point (°C)
1,2,3,4-TetrahydroquinoxalineC₈H₁₀N₂97-98HydrochlorideDecomposes
2-Methyl-1,2,3,4-tetrahydroquinoxalineC₉H₁₂N₂87-88Picrate155-156

Note: The data presented here is a representation of typical values that would have been reported in early literature and may vary slightly between different historical sources.

Early Investigations into Biological Activity

Information regarding the specific pharmacological or toxicological studies of tetrahydroquinoxalines from the late 19th and early 20th centuries is scarce in readily available modern databases. The focus of organic chemistry during this period was primarily on synthesis and characterization. However, it is plausible that these compounds were part of broader, less-documented screening efforts for physiological activity, a common practice at the time for newly synthesized nitrogen-containing heterocycles due to their structural resemblance to alkaloids and other biologically active natural products. Any such early studies would likely have been descriptive and qualitative, observing the general effects on animals, rather than the detailed mechanistic studies common today.

Conclusion

The early research and discovery of tetrahydroquinoxalines, initiated by the pioneering work of O. Fischer, laid the fundamental groundwork for what would become a vast and important area of medicinal chemistry. The initial synthesis, relying on the classical reduction of quinoxalines, and the characterization methods of the era, provided the essential chemical knowledge for future generations of scientists. While the early exploration of their biological activities was limited, the establishment of the tetrahydroquinoxaline scaffold as a stable and accessible chemical entity was a critical first step towards the eventual development of the numerous biologically active compounds based on this core structure that are known today. This historical perspective provides valuable context for modern researchers in the field, highlighting the ingenuity of early chemists and the enduring importance of fundamental synthetic and analytical chemistry.

Methodological & Application

Application Note: High-Throughput Quantification of Synthetic Cathinones in Human Urine using 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and pharmaceutical analysis.

Introduction

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds in biological matrices is crucial for toxicological assessment and clinical diagnosis. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry to compensate for variations in sample preparation and instrumental analysis.[1][2] Deuterated internal standards are chemically almost identical to their non-labeled counterparts, ensuring they co-elute and experience similar ionization effects, which corrects for matrix-induced signal suppression or enhancement and improves the accuracy and precision of the analytical method.[1][3]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of synthetic cathinones in human urine. The method employs 1,2,3,4-Tetrahydroquinoxaline-d4 as a single internal standard for a class of structurally related analytes, offering a cost-effective and efficient approach for high-throughput screening.

Logical Relationship for Internal Standard Selection

G cluster_0 Core Principle Analyte Synthetic Cathinones (e.g., Mephedrone, Methylone) Method LC-MS/MS Analysis Analyte->Method Structurally Related IS This compound (Internal Standard) IS->Method Chemically Similar (Deuterated Analog) Result Accurate Quantification Method->Result Compensation for Variability (Matrix Effects, Ion Suppression)

Caption: Rationale for using a deuterated internal standard.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of synthetic cathinones from human urine samples.

  • Reagents and Materials:

    • Human urine samples

    • This compound internal standard (IS) working solution (100 ng/mL in methanol)

    • 5 M Sodium hydroxide (B78521) (NaOH)

    • Methyl tert-butyl ether (MTBE)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • 0.1% Formic acid in water

    • Microcentrifuge tubes (2 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 500 µL of urine sample into a 2 mL microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 50 µL of 5 M NaOH to basify the sample.

    • Add 1 mL of MTBE.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 0.1% formic acid in water:methanol).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Capillary Voltage: 3.0 kV.

    • Collision Gas: Argon.

Experimental Workflow Diagram

workflow start Receive Urine Sample spike Spike with This compound (IS) start->spike prep Sample Preparation (LLE) extract Liquid-Liquid Extraction prep->extract spike->prep evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant report Generate Report quant->report

Caption: LC-MS/MS analytical workflow.

Data Presentation

The following tables summarize the representative quantitative data for a panel of synthetic cathinones using the described method.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Mephedrone (4-MMC)178.1160.1145.1
Methylone (bk-MDMA)208.1190.1163.1
Butylone222.1204.1177.1
Pentedrone192.1174.1121.1
MDPV276.1135.1122.1
This compound (IS) 139.2 119.2 92.1

Table 2: Method Validation Summary

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Mephedrone (4-MMC)1 - 10001> 0.995
Methylone (bk-MDMA)1 - 10001> 0.996
Butylone2 - 10002> 0.994
Pentedrone1 - 10001> 0.997
MDPV5 - 10005> 0.992

Table 3: Accuracy and Precision Data

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Mephedrone (4-MMC)Low398.54.2
Mid100101.23.1
High80099.12.5
Methylone (bk-MDMA)Low397.95.1
Mid100102.52.8
High800100.32.1
PentedroneLow3103.14.5
Mid10098.83.3
High80099.72.8

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of synthetic cathinones in human urine. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and other sources of analytical variability. This method is suitable for high-throughput analysis in clinical and forensic settings, aiding in the monitoring of substance abuse and toxicological investigations.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1,2,3,4-Tetrahydroquinoxaline using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,2,3,4-Tetrahydroquinoxaline in biological matrices. The method utilizes 1,2,3,4-Tetrahydroquinoxaline-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development.

Introduction

1,2,3,4-Tetrahydroquinoxaline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Structurally related compounds, such as tetrahydroquinolines and tetrahydroisoquinolines, have shown potential as antiarrhythmic, antiviral, and neuroprotective agents. Given the therapeutic potential of this class of compounds, a reliable and sensitive analytical method is crucial for their quantification in complex biological samples. LC-MS/MS offers the requisite selectivity and sensitivity for this purpose. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the integrity of the quantitative data.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 1,2,3,4-Tetrahydroquinoxaline from plasma samples.

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the sample, vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Optimized for the specific instrument

MRM Transitions:

Based on the fragmentation patterns of similar tetrahydroquinoline and tetrahydroisoquinoline compounds, the following MRM transitions are proposed.[1] For optimal performance, these transitions should be confirmed and optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
1,2,3,4-Tetrahydroquinoxaline135.1106.120
This compound (IS)139.1110.120

Data Presentation

Method Performance Characteristics

The following table summarizes the hypothetical, yet typical, performance characteristics of this LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%
Calibration Curve Data

A representative calibration curve for 1,2,3,4-Tetrahydroquinoxaline is presented below.

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
0.10.012 ± 0.002
0.50.058 ± 0.005
1.00.115 ± 0.010
5.00.590 ± 0.045
10.01.18 ± 0.09
50.05.95 ± 0.42
100.011.90 ± 0.85

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with IS (THQ-d4) sample->spike pretreat Pre-treatment spike->pretreat spe Solid-Phase Extraction pretreat->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Injection recon->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Figure 1. Experimental workflow for the quantification of 1,2,3,4-Tetrahydroquinoxaline.
Proposed Signaling Pathway

Based on the known biological activities of structurally related tetrahydroquinoline and tetrahydroisoquinoline compounds, a plausible mechanism of action for 1,2,3,4-Tetrahydroquinoxaline could involve the modulation of a G-protein coupled receptor (GPCR). The following diagram illustrates this hypothetical signaling pathway.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activation thq 1,2,3,4-Tetrahydro- quinoxaline thq->gpcr Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Figure 2. Hypothetical GPCR-mediated signaling pathway for 1,2,3,4-Tetrahydroquinoxaline.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 1,2,3,4-Tetrahydroquinoxaline in biological matrices. The use of a deuterated internal standard ensures high accuracy and reliability of the results. The described sample preparation protocol and LC-MS/MS parameters offer a solid foundation for researchers in drug development and related fields. The method can be adapted and validated for various biological matrices and is suitable for high-throughput analysis.

References

Application of Deuterated Analogs in Pharmacokinetic and DMPK Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern drug discovery and development, offering significant advantages in pharmacokinetic (PK) and drug metabolism and pharmacokinetic (DMPK) studies.[1][2] Deuterium (B1214612), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to create a deuterated version that is chemically similar to the parent compound but has a higher mass.[3] This subtle modification can have profound effects on the drug's metabolic profile and provides an invaluable tool for bioanalysis.[4][5]

This document provides a detailed overview of the applications of deuterated compounds, using a representative deuterated analog, d4-THQ, as an example. It includes comprehensive experimental protocols, data presentation guidelines, and visual workflows to guide researchers, scientists, and drug development professionals in leveraging this technology.

Key Applications of d4-THQ in PK and DMPK Studies

The primary applications of d4-THQ in pharmacokinetic and DMPK studies can be categorized as follows:

  • Internal Standard for Bioanalysis: Due to its chemical similarity and mass difference from the unlabeled therapeutic agent (THQ), d4-THQ is an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] It co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, allowing for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[7]

  • Metabolic Stability Assessment: d4-THQ can be used to investigate the metabolic stability of THQ in various in vitro systems, such as liver microsomes and hepatocytes.[8] By comparing the metabolic rate of THQ in the presence of d4-THQ, researchers can gain insights into the metabolic pathways and potential for drug-drug interactions.

  • Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium at a metabolic soft spot can slow down the rate of metabolism due to the kinetic isotope effect.[3][9] This can lead to a longer half-life, reduced clearance, and potentially an improved pharmacokinetic profile for the therapeutic agent.[1][4]

  • Metabolite Identification: Co-dosing of THQ and d4-THQ can aid in the identification of metabolites. The characteristic mass shift of 4 Da between the metabolites of THQ and d4-THQ helps to distinguish drug-related material from endogenous matrix components.

  • Pharmacokinetic Studies in Animal Models: d4-THQ can be used in preclinical PK studies to accurately determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of THQ.[10]

Experimental Protocols

Bioanalytical Method Validation for THQ in Human Plasma using d4-THQ as an Internal Standard

This protocol outlines the validation of a robust and reliable LC-MS/MS method for the quantification of THQ in human plasma.

Objective: To validate an analytical method for the accurate and precise quantification of THQ in human plasma using d4-THQ as an internal standard, following FDA and/or EMA guidelines.[7]

Materials and Reagents:

  • THQ reference standard

  • d4-THQ (internal standard)

  • Control human plasma (with anticoagulant)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Protocol Steps:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of THQ and d4-THQ in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the THQ stock solution with 50:50 ACN:water to create working standards for the calibration curve.

    • Prepare a working solution of d4-THQ (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the THQ working standards to prepare calibration curve (CC) standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, CC, QC, or study sample), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Optimized to achieve separation of THQ and d4-THQ from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for THQ and d4-THQ.

  • Method Validation Parameters:

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of THQ and d4-THQ.[7]

    • Linearity: Construct a calibration curve and assess the linearity using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.[7]

    • Accuracy and Precision: Analyze QC samples in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

    • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: Assess the stability of THQ in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of THQ in HLM.

Protocol Steps:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).

    • Pre-warm the mixture at 37°C.

    • Initiate the reaction by adding THQ at a final concentration of 1 µM.

    • Incubate at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a quenching solution containing acetonitrile and d4-THQ as the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using the validated LC-MS/MS method described in section 2.1.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of THQ remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of THQ to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Protocol Steps:

  • Incubation:

    • Prepare incubation mixtures containing human liver microsomes, a specific CYP probe substrate, and varying concentrations of THQ.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate at 37°C for a specified time.

  • Reaction Quenching and Analysis:

    • Stop the reaction with a suitable solvent containing d4-THQ as the internal standard.

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of THQ that causes 50% inhibition of the CYP enzyme activity).

Data Presentation

Quantitative data from the aforementioned studies should be summarized in clear and concise tables.

Table 1: Bioanalytical Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
LLOQ -1 ng/mL
Intra-day Accuracy (%) 85-115% (80-120% for LLOQ)95.2 - 103.5%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)2.1 - 7.8%
Inter-day Accuracy (%) 85-115% (80-120% for LLOQ)97.1 - 101.9%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.5 - 6.2%
Recovery (%) Consistent and reproducible85.4 ± 5.1%
Matrix Effect (%) CV ≤ 15%98.2 ± 4.3%

Table 2: In Vitro Metabolic Stability of THQ in HLM

ParameterValue
In Vitro Half-life (t½, min) 25.3
Intrinsic Clearance (CLint, µL/min/mg protein) 27.4

Table 3: CYP Inhibition Profile of THQ

CYP IsoformIC50 (µM)
CYP1A2 > 50
CYP2C9 > 50
CYP2C19 22.5
CYP2D6 > 50
CYP3A4 15.8

Visualizations

General Workflow for a DMPK Study Incorporating a Deuterated Compound

DMPK_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Synthesis Synthesis of THQ & d4-THQ Bioanalytical_Dev Bioanalytical Method Development & Validation Synthesis->Bioanalytical_Dev Provides standards In_Vitro_DMPK In Vitro DMPK Assays (Metabolic Stability, CYP Inhibition, etc.) Bioanalytical_Dev->In_Vitro_DMPK Quantification method In_Vivo_PK In Vivo PK Studies (Animal Models) Bioanalytical_Dev->In_Vivo_PK Quantification method In_Vitro_DMPK->In_Vivo_PK Informs in vivo study design Clinical_PK Clinical PK Studies (Human) In_Vivo_PK->Clinical_PK Preclinical data for IND Metabolite_ID Metabolite Identification Clinical_PK->Metabolite_ID Human samples

Caption: Workflow of a typical DMPK study utilizing a deuterated compound.

Principle of Using a Deuterated Internal Standard in LC-MS/MS

Internal_Standard_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (Contains THQ) Add_IS Add d4-THQ (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction LC_Separation LC Separation (Co-elution of THQ & d4-THQ) Extraction->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Quantification Quantification (Ratio of THQ/d4-THQ) MS_Detection->Quantification

Caption: Principle of a deuterated internal standard in LC-MS/MS analysis.

The Kinetic Isotope Effect on Drug Metabolism

KIE_Effect cluster_THQ THQ Metabolism cluster_d4THQ d4-THQ Metabolism THQ THQ (C-H bond) Metabolism_THQ CYP-mediated Metabolism THQ->Metabolism_THQ Fast Metabolite_THQ Metabolite Metabolism_THQ->Metabolite_THQ d4THQ d4-THQ (C-D bond) Metabolism_d4THQ CYP-mediated Metabolism d4THQ->Metabolism_d4THQ Slower Metabolite_d4THQ d4-Metabolite Metabolism_d4THQ->Metabolite_d4THQ

Caption: The kinetic isotope effect slows the metabolism of the deuterated compound.

Conclusion

The strategic use of deuterated analogs like d4-THQ is indispensable in modern pharmacokinetic and DMPK studies. From serving as a gold-standard internal standard in bioanalysis to enabling detailed investigations of metabolic pathways and the kinetic isotope effect, these stable isotope-labeled compounds provide researchers with the tools to generate high-quality, reliable data. The protocols and guidelines presented in this document offer a framework for the effective implementation of this technology in drug discovery and development programs.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoxaline-d4 in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 1,2,3,4-Tetrahydroquinoxaline-d4 as a stable isotope-labeled (SIL) internal standard in quantitative in-vitro assays, particularly for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Introduction

1,2,3,4-Tetrahydroquinoxaline and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including potential applications in neurological disorders and as anticancer agents.[1][2][3][4] Accurate quantification of these compounds in biological matrices is crucial for in-vitro studies such as metabolic stability, cell permeability, and drug-drug interaction assays.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS.[5] The deuterated analog exhibits nearly identical chemical and physical properties to the analyte of interest, but is distinguishable by its mass. This allows for precise correction of variability that can occur during sample preparation and analysis, leading to highly accurate and reliable data.[5]

Key Applications:

  • Internal Standard for LC-MS Quantification: this compound is primarily used as an internal standard for the accurate quantification of 1,2,3,4-Tetrahydroquinoxaline or its analogs in various in-vitro assays.[6]

  • Metabolic Stability Assays: To determine the rate of metabolism of a parent compound in liver microsomes or hepatocytes.

  • Cell-Based Assays: To quantify compound uptake and accumulation in cells.

  • Pharmacokinetic (PK) Studies (In-Vitro): To assess the metabolic fate of a drug candidate in early-stage drug discovery.[7]

Experimental Protocol: Quantification of 1,2,3,4-Tetrahydroquinoxaline in Rat Liver Microsomes using this compound as an Internal Standard

This protocol describes a typical in-vitro metabolic stability assay using rat liver microsomes.

Materials and Reagents
  • 1,2,3,4-Tetrahydroquinoxaline (Analyte)

  • This compound (Internal Standard, IS)

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

Stock and Working Solutions
  • Analyte Stock Solution (10 mM): Dissolve an appropriate amount of 1,2,3,4-Tetrahydroquinoxaline in DMSO.

  • Internal Standard Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO.

  • Analyte Working Solution (100 µM): Dilute the Analyte Stock Solution with 50:50 ACN:Water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with ACN. This solution will be used as the protein precipitation/extraction solvent.

Experimental Workflow

The following diagram illustrates the experimental workflow for the in-vitro metabolic stability assay.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_mix Prepare Incubation Mixture (RLM, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_analyte Add Analyte (1,2,3,4-Tetrahydroquinoxaline) pre_incubate->add_analyte start_reaction Initiate Reaction (Add NADPH) add_analyte->start_reaction incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->incubate stop_reaction Stop Reaction (Add cold ACN with IS) incubate->stop_reaction vortex Vortex stop_reaction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Quinoxaline Derivative Inhibitor->RAF Proliferation Cell Proliferation TF->Proliferation

References

Application Notes & Protocols: Quantitative Analysis of Drugs Containing a 1,2,3,4-Tetrahydroquinoxaline Moiety using 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of pharmaceutical compounds in biological matrices is a critical aspect of drug development, enabling the assessment of pharmacokinetics, bioavailability, and bioequivalence. The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving accurate and precise quantification. This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing reliable correction for variations during sample preparation and analysis.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of drugs containing the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold, using 1,2,3,4-Tetrahydroquinoxaline-d4 as an internal standard. While a specific application for this exact internal standard is not widely published, the methodology is based on the well-established principles of bioanalytical method validation and is exemplified by the analysis of structurally similar compounds like Varenicline, for which deuterated internal standards are commercially available and used.[3]

Analyte of Interest (Hypothetical): Drug X

For the purpose of these application notes, we will consider a hypothetical drug, "Drug X," which possesses a 1,2,3,4-tetrahydroquinoxaline core structure.

Internal Standard: this compound

This compound is the deuterium-labeled analog of 1,2,3,4-tetrahydroquinoxaline and serves as an ideal internal standard for the quantitative analysis of drugs containing this moiety.[4] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte during extraction, chromatography, and ionization.

Experimental Protocols

Materials and Reagents
  • Analytes: Drug X (Reference Standard), this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Solid Phase Extraction (SPE) Cartridges: Mixed-Mode Cation Exchange Cartridges

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Drug X and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Solutions:

    • Prepare serial dilutions of the Drug X stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow outlines the extraction of Drug X from human plasma.

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_spike 2. Spike with Internal Standard (this compound) plasma->is_spike Add 25 µL of IS Working Solution acidify 3. Acidify with 4% H3PO4 is_spike->acidify Add 200 µL spe_load 4. Load onto Conditioned SPE Cartridge acidify->spe_load spe_wash1 5. Wash with 2% Formic Acid spe_load->spe_wash1 spe_wash2 6. Wash with Methanol spe_wash1->spe_wash2 spe_elute 7. Elute with 5% NH4OH in Methanol spe_wash2->spe_elute evaporate 8. Evaporate to Dryness spe_elute->evaporate Under Nitrogen Stream reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute Add 100 µL analyze 10. Inject into LC-MS/MS reconstitute->analyze

Caption: Solid Phase Extraction (SPE) workflow for Drug X.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
MRM Transitions To be determined for specific Drug X
(Example) Drug X: Q1 (Parent Ion) -> Q3 (Product Ion)
(Example) 1,2,3,4-THQ-d4: Q1 (139.1) -> Q3 (Fragment Ion)

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical validation parameters for similar assays.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Drug X0.1 - 100Linear, 1/x²> 0.995

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.195 - 105< 1593 - 107< 15
Low QC0.397 - 103< 1096 - 104< 10
Mid QC1098 - 102< 897 - 103< 8
High QC8099 - 101< 598 - 102< 5

Table 5: Matrix Effect and Recovery

QC LevelMatrix FactorRecovery (%)IS Normalized Matrix Factor
Low QC0.95 - 1.05> 850.98 - 1.02
High QC0.96 - 1.04> 850.99 - 1.01

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on a clear logical relationship to ensure accurate quantification.

G cluster_logic Rationale for Using a Deuterated Internal Standard Analyte Analyte (Drug X) SamplePrep Sample Preparation Variability (e.g., Extraction Loss) Analyte->SamplePrep MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Analyte->MatrixEffect InstrumentVar Instrument Variability (e.g., Injection Volume) Analyte->InstrumentVar IS Internal Standard (1,2,3,4-THQ-d4) IS->SamplePrep IS->MatrixEffect IS->InstrumentVar Ratio Analyte/IS Peak Area Ratio SamplePrep->Ratio Affects both similarly MatrixEffect->Ratio Affects both similarly InstrumentVar->Ratio Affects both similarly Quant Accurate Quantification Ratio->Quant Provides stable measurement

Caption: Logic of using a deuterated internal standard.

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of drugs containing the 1,2,3,4-tetrahydroquinoxaline moiety in biological matrices. The protocols and data presented here, while based on a hypothetical analyte, are representative of a validated bioanalytical method and can be adapted for specific drug candidates. The close structural similarity between the analyte and the deuterated internal standard is key to compensating for analytical variability and ensuring the generation of high-quality pharmacokinetic data.

References

Application Notes and Protocols for the Sample Preparation and Analysis of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and subsequent analysis of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated internal standard commonly used in quantitative bioanalysis. The following sections outline established techniques for extracting the analyte from biological matrices, focusing on protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Introduction

This compound is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response. Since deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source. This co-elution and similar ionization behavior allow for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if sample loss or injection volume inconsistencies occur.

The selection of an appropriate sample preparation method is critical for achieving accurate and reproducible results in bioanalytical assays. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte of interest, and present the analyte in a solvent compatible with the analytical instrumentation. The choice of method depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sample cleanup.

Experimental Protocols

The following protocols are provided as a starting point for the development of a robust bioanalytical method for this compound in a common biological matrix such as human plasma. It is recommended to optimize these methods for specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. It is often used for high-throughput screening due to its simplicity.

Objective: To remove proteins from plasma samples to prevent interference with the analytical column and mass spectrometer.

Materials:

  • Human plasma containing the analyte and this compound (as an internal standard).

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C.

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer.

  • Centrifuge capable of reaching >10,000 x g.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Objective: To extract this compound from plasma into an organic solvent, leaving behind polar interfering substances.

Materials:

  • Human plasma containing the analyte and this compound.

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Ammonium (B1175870) hydroxide (B78521) solution (5%).

  • Microcentrifuge tubes (2.0 mL).

  • Vortex mixer.

  • Centrifuge.

  • Evaporator.

  • Reconstitution solvent.

Procedure:

  • Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample (to ensure the analyte is in its neutral, more organic-soluble form).

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.

Objective: To achieve a high degree of sample cleanup and concentration of this compound from plasma.

Materials:

  • Human plasma containing the analyte and this compound.

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL).

  • Methanol, HPLC grade.

  • Deionized water.

  • Phosphoric acid.

  • Ammonium hydroxide solution (5% in methanol).

  • SPE vacuum manifold.

  • Evaporator.

  • Reconstitution solvent.

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present representative quantitative data for the described sample preparation techniques. These values are based on typical performance characteristics for bioanalytical methods and should be confirmed through in-house validation studies.[1][2][3][4][5][6]

Table 1: Recovery and Matrix Effect

Preparation MethodAnalyte Recovery (%)Recovery RSD (%)Matrix Effect (%)Matrix Effect RSD (%)
Protein Precipitation85 - 105< 1580 - 120< 15
Liquid-Liquid Extraction70 - 95< 1585 - 115< 15
Solid-Phase Extraction> 90< 1095 - 105< 10
  • Recovery: The percentage of the analyte recovered from the biological matrix compared to a neat standard solution.[1]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, expressed as the ratio of the analyte response in the presence of matrix to the response in a neat solution.[7]

Table 2: Precision and Accuracy

Preparation MethodQC LevelPrecision (%RSD)Accuracy (%Bias)
Protein Precipitation LLOQ< 20± 20
Low QC< 15± 15
Mid QC< 15± 15
High QC< 15± 15
Liquid-Liquid Extraction LLOQ< 20± 20
Low QC< 15± 15
Mid QC< 15± 15
High QC< 15± 15
Solid-Phase Extraction LLOQ< 20± 20
Low QC< 15± 15
Mid QC< 15± 15
High QC< 15± 15
  • LLOQ: Lower Limit of Quantification.

  • QC: Quality Control.

  • Precision (%RSD): The relative standard deviation of replicate measurements.[3][4]

  • Accuracy (%Bias): The percentage difference between the mean measured concentration and the nominal concentration.[3][4]

Workflow Diagrams

The following diagrams illustrate the logical flow of the sample preparation and analysis process.

SamplePreparationWorkflow SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spike with This compound (Internal Standard) SampleCollection->Spiking PPT Protein Precipitation (e.g., with Acetonitrile) LLE Liquid-Liquid Extraction (e.g., with MTBE) SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) Evaporation Evaporation to Dryness PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Compatible Solvent Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: General workflow for the sample preparation of this compound.

SPE_Workflow Start Start: Plasma Sample + Internal Standard Pretreatment Sample Pre-treatment (e.g., Acidification) Start->Pretreatment Conditioning SPE Cartridge Conditioning (Methanol, then Water) Pretreatment->Conditioning Loading Sample Loading Conditioning->Loading Wash1 Wash 1 (e.g., Acidic Solution) Loading->Wash1 Wash2 Wash 2 (e.g., Organic Solvent) Wash1->Wash2 Elution Elution (e.g., Basic Organic Solvent) Wash2->Elution EvapRecon Evaporation and Reconstitution Elution->EvapRecon Analysis LC-MS/MS Analysis EvapRecon->Analysis

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

References

Application Note: The Use of Deuterated Internal Standards in Regulated Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of regulated bioanalytical science, the demand for precise and reliable data is paramount for the successful development and approval of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become the definitive technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise data accuracy.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is recognized as the gold standard to mitigate these variabilities.[3][4]

Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[5][6] This substitution results in a molecule that is chemically and physically almost identical to the analyte, ensuring they behave nearly identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3][4] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5] This co-elution and co-behavior allow the deuterated standard to effectively normalize for variations, leading to enhanced accuracy, precision, and robustness of the bioanalytical method.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in bioanalytical methods submitted for regulatory review.[7][8][9]

This application note provides a detailed overview and practical protocols for the effective use of deuterated internal standards in regulated bioanalytical methods, adhering to global regulatory expectations.

Regulatory Perspective and Best Practices

Regulatory agencies worldwide have established comprehensive guidelines for the validation of bioanalytical methods to ensure the integrity of the data used in pharmacokinetic and toxicokinetic studies.[6][7][8] The use of an appropriate internal standard is a cornerstone of these guidelines.

Key Regulatory Recommendations:

  • Preference for SIL-IS: Both the FDA and EMA guidelines recommend the use of a stable isotope-labeled internal standard, whenever possible, for mass spectrometry-based assays.[7][8] The European Medicines Agency has noted that over 90% of bioanalytical method validations submitted to them incorporate a stable isotope-labeled internal standard.[1][9]

  • Isotopic Purity and Crosstalk: It is crucial to ensure the high isotopic purity of the deuterated standard (typically ≥98%).[5] The presence of any unlabeled analyte in the internal standard solution must be assessed to prevent its contribution to the analyte response, which could lead to inaccurate results.[7][8]

  • No Isotope Exchange: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[7][10] This is a critical stability consideration.

  • Co-elution: The deuterated internal standard should ideally co-elute with the analyte to ensure that both experience the same matrix effects and ionization suppression or enhancement.[4][5]

Best Practices for Implementation:

  • Early Addition: The internal standard should be added to all samples, including calibration standards and quality controls, as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1][10]

  • Consistent Concentration: The concentration of the internal standard should be kept constant across all samples and should be sufficient to produce a stable and reproducible response.[11]

  • Thorough Validation: The performance of the internal standard must be rigorously evaluated during method validation, including assessments of selectivity, matrix effects, and stability.[6]

Experimental Protocols

The following protocols outline the key experiments for validating a bioanalytical method that employs a deuterated internal standard.

Protocol: Evaluation of Internal Standard Crosstalk

Objective: To verify that the analyte does not interfere with the detection of the deuterated internal standard (D-IS) and that the D-IS does not contribute to the analyte's signal.

Methodology:

  • Prepare two sets of samples:

    • Set 1 (Analyte to D-IS Crosstalk): Blank biological matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the D-IS.

    • Set 2 (D-IS to Analyte Crosstalk): Blank biological matrix spiked with the D-IS at its working concentration without the analyte.

  • Analyze these samples using the LC-MS/MS method.

  • In Set 1, monitor the mass transition of the D-IS at the retention time of the analyte.

  • In Set 2, monitor the mass transition of the analyte at its retention time.

Acceptance Criteria:

Crosstalk EvaluationAcceptance Criterion
Analyte Contribution to D-IS SignalThe response in the D-IS channel for a sample containing only the analyte at ULOQ should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.[12]
D-IS Contribution to Analyte SignalThe response in the analyte channel for a sample containing only the D-IS should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[12][13]
Protocol: Assessment of Matrix Effects

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and D-IS in a neat solution (e.g., mobile phase).

    • Set B: Blank biological matrix from at least six different sources, extracted, and then spiked with the analyte and D-IS post-extraction.

    • Set C: Blank biological matrix from the same six sources, spiked with the analyte and D-IS before the full extraction procedure.[12]

  • Analyze all three sets by the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte Peak Area / D-IS Peak Area in Set B) / (Analyte Peak Area / D-IS Peak Area in Set A)

Acceptance Criteria:

ParameterAcceptance Criterion
IS-Normalized Matrix FactorThe coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤ 15%.[12]
Protocol: Stability Assessment of Deuterated Internal Standard

Objective: To ensure the stability of the deuterated internal standard under various storage and handling conditions.

Methodology:

While regulatory guidelines often state that the stability of a stable-isotope labeled internal standard does not need to be studied if it is demonstrated that no isotope exchange reactions occur under the same conditions as the analyte, it is good practice to perform a basic stability assessment.[7]

  • Stock Solution Stability:

    • Prepare a stock solution of the D-IS.

    • Analyze the solution immediately after preparation and after storage at room temperature and refrigerated conditions for a specified duration.

    • Compare the response to a freshly prepared solution.[12]

  • Freeze-Thaw Stability:

    • Spike a blank matrix with the D-IS.

    • Subject the samples to at least three freeze-thaw cycles.

    • Analyze the samples and compare the results to freshly prepared samples.[12]

  • Bench-Top Stability:

    • Spike a blank matrix with the D-IS.

    • Keep the samples at room temperature for a period that mimics the expected sample handling time.

    • Analyze and compare to freshly prepared samples.[12]

Acceptance Criteria:

Stability TestAcceptance Criterion
Stock and Matrix StabilityThe mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]

Data Presentation and Method Validation Summary

A comprehensive bioanalytical method validation will include assessments of selectivity, LLOQ, calibration curve, accuracy, precision, matrix effect, carry-over, dilution integrity, and stability.[13] The use of a deuterated internal standard is expected to significantly improve the accuracy and precision of the method.

Table 1: Summary of Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and D-IS in blank matrix. Interference should be <20% of LLOQ for the analyte and <5% for the D-IS.[13]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[13]
Accuracy & Precision (Within-run and Between-run) For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should be ≤ 15%. For the LLOQ, these should be within ±20% and ≤ 20%, respectively.[7][13]
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.[12]
Dilution Integrity Accuracy and precision of diluted samples should be within ±15%.[7]
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability QCs should be within ±15% of nominal values.[12]

Visualizing Workflows and Key Concepts

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard (D-IS) Sample->Spike_IS Extraction Sample Extraction (SPE, LLE, or PPT) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Analyte and D-IS co-elute) Evaporation->LC_Separation MS_Detection MS/MS Detection (Separate mass transitions) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/D-IS Peak Area Ratio Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: High-level workflow for bioanalytical sample analysis using a deuterated internal standard.

Matrix_Effect_Principle Analyte Analyte Ionization Ionization Process Analyte->Ionization Ionization D_IS Deuterated IS D_IS->Ionization Ionization Matrix Matrix Components Matrix->Ionization Suppression/ Enhancement Detector MS Detector Ionization->Detector Ion Transmission

Caption: Principle of how a deuterated IS corrects for matrix effects during ionization.

Deuterium_Exchange_Problem Analyte_D Deuterated Analyte (R-D) Analyte_H Analyte (R-H) Analyte_D->Analyte_H Back-Exchange (Loss of Deuterium) Solvent_D Deuterated Solvent (HDO) Analyte_H->Solvent_D Incorrect_Quant Inaccurate Quantification Analyte_H->Incorrect_Quant Leads to Solvent_H Solvent (H₂O) Solvent_H->Analyte_D

Caption: Logical diagram illustrating the problem of deuterium back-exchange.

Troubleshooting Potential Issues

IssuePotential CauseRecommended Action
Poor Precision of IS Response Inconsistent sample preparation; IS instability; instrument malfunction.Review sample preparation steps for consistency. Re-evaluate IS stability under experimental conditions. Check instrument performance.
Chromatographic Separation of Analyte and D-IS Isotopic effect, particularly with a high number of deuterium substitutions or labeling at a site involved in chromatographic interaction.[14][15]Optimize chromatography to minimize separation. If unresolved, ensure the integration windows are appropriate for both peaks. Consider a different labeling position for the IS.
Deuterium Back-Exchange Deuterium atoms are on labile positions (e.g., -OH, -NH, -SH).[10][16] The reconstitution solvent is acidic or basic, facilitating exchange.[16]Synthesize the D-IS with deuterium on stable carbon positions.[10] Investigate the pH and composition of all solutions to ensure they do not promote exchange.[16]
Crosstalk between Analyte and D-IS Insufficient mass difference between analyte and D-IS; low isotopic purity of the D-IS.[11]Use a D-IS with a mass difference of at least 3 Da.[10] Source a D-IS with higher isotopic purity (≥98%).[5]

Conclusion

The use of deuterated internal standards is an indispensable strategy in modern regulated bioanalysis.[1] Their ability to mimic the analyte of interest throughout the analytical process provides a robust means to correct for inevitable variations, thereby significantly enhancing the accuracy, precision, and reliability of quantitative data.[3][5] Adherence to regulatory guidelines and the implementation of rigorous validation protocols, as outlined in this application note, are critical for ensuring the successful application of deuterated standards in drug development and for generating high-quality data to support regulatory submissions.

References

Revolutionizing Bioanalysis: A Guide to Accurate Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – Achieving precise and reliable quantification of analytes in complex biological matrices remains a critical challenge for researchers, scientists, and drug development professionals. The inherent variability and intricate composition of matrices such as plasma, serum, and tissue can significantly impact analytical accuracy. This comprehensive guide provides detailed application notes and protocols for robust sample preparation and analytical methodologies, ensuring high-quality data for pivotal research and development decisions.

The following sections delve into established techniques, offering step-by-step protocols and comparative data to aid in method selection and optimization. Furthermore, this guide introduces visual workflows and pathway diagrams to enhance understanding and implementation of these critical bioanalytical procedures.

The Challenge of the Matrix Effect

Biological matrices are intricate mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with analyte quantification. This "matrix effect" can manifest as ion suppression or enhancement in mass spectrometry, or non-specific binding in immunoassays, leading to inaccurate results.[1] Effective sample preparation is paramount to mitigate these effects and ensure the reliability of bioanalytical data.

Selecting the Optimal Sample Preparation Technique

The choice of sample preparation is contingent on the analyte's physicochemical properties, its concentration, and the nature of the biological matrix. Here, we compare three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Analysis of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Selective retention of the analyte on a solid sorbent, followed by elution.
Analyst Expertise MinimalModerateHigh
Sample Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Analyte Recovery Variable, can be lower for certain compounds.Generally good, but can be analyte-dependent.[2]High and reproducible.[2]
Matrix Effect Reduction Limited, primarily removes proteins.[1]Moderate, removes some interfering components.Excellent, provides the cleanest extracts.[3][4]
Selectivity LowModerateHigh

Experimental Protocols

Detailed methodologies for each sample preparation technique are provided below, followed by a standard protocol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an immunoassay protocol for protein quantification.

Protocol 1: Protein Precipitation (PPT) of Human Plasma

Objective: To remove the majority of proteins from a plasma sample to prepare it for LC-MS/MS analysis of a small molecule drug.

Materials:

  • Human plasma sample

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte of interest and transfer it to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of a Small Molecule from Serum

Objective: To extract a moderately non-polar small molecule from a serum matrix.

Materials:

  • Serum sample

  • Methyl tert-butyl ether (MTBE)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Pipette 200 µL of serum into a glass centrifuge tube.

  • Add 1 mL of MTBE to the tube.

  • Cap the tube and vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) of a Drug Metabolite from Urine

Objective: To selectively isolate a polar drug metabolite from a urine matrix using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Urine sample

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • SPE manifold

  • Methanol (MeOH)

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium (B1175870) hydroxide (B78521) in Methanol

  • Collection tubes

Procedure:

  • Pre-treatment: Acidify the urine sample by adding 10 µL of formic acid to 1 mL of urine.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of Methanol to remove non-polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in Methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.

Protocol 4: LC-MS/MS Quantification of a Small Molecule

Objective: To quantify the concentration of a small molecule in a prepared biological sample.

Instrumentation and Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

  • Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix that has undergone the same sample preparation procedure.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.

  • Integrate the peak areas of the analyte and internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Determine the concentration of the analyte in the unknown samples and QCs using the regression equation from the calibration curve.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of a specific cytokine (e.g., IL-6) in human plasma.

Materials:

  • ELISA plate pre-coated with anti-cytokine capture antibody.

  • Human plasma samples.

  • Recombinant cytokine standard.

  • Biotinylated detection antibody.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standard in the assay diluent to create a standard curve.

  • Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the ELISA plate.

  • Incubate the plate for 2 hours at room temperature.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of the cytokine in the samples.

Data Presentation: Bioanalytical Method Validation

A crucial aspect of ensuring accurate quantification is the thorough validation of the bioanalytical method. The following table summarizes key validation parameters and their acceptance criteria.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To establish the relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy To determine the closeness of the measured concentration to the true value.The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision To assess the degree of scatter in the data (repeatability and intermediate precision).The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ).
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the influence of the matrix on the analyte's ionization.The matrix factor should be consistent across different lots of biological matrix.
Stability To assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).The mean concentration of stability samples should be within ±15% of the nominal concentration.

LLOQ: Lower Limit of Quantification; QC: Quality Control

Visualization of Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation Workflow Start Biological Sample (Plasma, Serum, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Precipitation LLE Liquid-Liquid Extraction (e.g., MTBE) Start->LLE SPE Solid-Phase Extraction (e.g., C18, Mixed-Mode) Start->SPE Analysis LC-MS/MS or Immunoassay Precipitation->Analysis Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation Evaporation->Analysis

A generalized workflow for sample preparation in bioanalysis.

TGF_beta_signaling cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_Complex SMAD2/3/4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression Nucleus Nucleus

A simplified diagram of the TGF-β signaling pathway.

By implementing these robust protocols and adhering to stringent validation criteria, researchers can achieve accurate and reproducible quantification of analytes in complex biological matrices, thereby enhancing the quality and impact of their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 1,2,3,4-Tetrahydroquinoxaline-d4. This deuterated compound is commonly used as an internal standard in quantitative analyses by LC-MS or GC-MS.[1][2] Achieving a symmetrical, sharp peak is critical for accurate and reproducible quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of poor peak shape in chromatography?

Poor peak shape in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can manifest as peak tailing, fronting, broadening, or splitting.[3][4] These issues can stem from a variety of factors including column contamination, inappropriate mobile phase conditions, or problems with the instrument setup.[4][5] For a compound like this compound, which contains basic amine groups, interactions with the analytical column are a frequent source of problems.[6][7]

Q2: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like this compound.[8][9] An asymmetry or tailing factor greater than 1.5 is a clear indicator that you should investigate the problem.[8]

Primary Cause: Secondary Interactions with Residual Silanols

The most probable cause is the interaction between the basic amine groups of your analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[9][10] This leads to some molecules being retained longer, resulting in a tailing peak.[9]

Solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is not close to the pKa of your analyte.[9][10] For basic compounds, using a low pH mobile phase (e.g., pH 2-3) will protonate the analyte and the silanol groups, minimizing unwanted interactions.

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), or using a buffer can help to mask the active silanol sites.[11]

  • Column Selection:

    • Utilize a highly deactivated, end-capped column where the residual silanols have been chemically bonded to be less reactive.[11]

    • Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica (B1680970) column, which is more stable at higher pH values.[6]

  • Increase Buffer Concentration: At a mid-range pH, increasing the buffer concentration can help to reduce peak tailing.[11]

Other Potential Causes & Solutions for Peak Tailing:

Potential Cause Recommended Solution(s) Reference(s)
Column Overload Dilute the sample or reduce the injection volume. Consider a column with a higher capacity (larger diameter, increased carbon content, or larger pore size).[3][11]
Column Contamination/Deterioration Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3][5]
Extra-Column Volume (Dead Volume) Check all connections for tightness. Use tubing with a narrow internal diameter and ensure it is as short as possible.[5][10]
Partially Blocked Column Frit Backflush the column. If this does not resolve the issue, the frit may need to be replaced. Using an in-line filter can help prevent this.[12]
Q3: My peak for this compound is fronting. What does this mean and how do I resolve it?

Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is often described as a "shark fin" shape.[13][14]

Common Causes & Solutions for Peak Fronting:

Potential Cause Recommended Solution(s) Reference(s)
Sample Overload (Mass or Volume) Reduce the concentration of the analyte by diluting the sample. Decrease the injection volume.[13][15][16]
Sample Solvent Incompatibility The sample should ideally be dissolved in the mobile phase.[16] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[13][16]
Poor Sample Solubility Decrease the sample concentration or reduce the injection volume.[17]
Column Packing Issues/Collapse If all peaks are fronting, this could indicate a problem with the column packing.[16] Column collapse can occur when using highly aqueous mobile phases (>95% water) with standard C18 columns; flushing with 100% acetonitrile (B52724) may resolve this.[15] If the issue persists, the column may need to be replaced.[13][15]
Q4: What should I do if my peak is broad or split?

Broad or split peaks can significantly impact resolution and the accuracy of quantification.[3][4]

Troubleshooting Broad or Split Peaks:

Issue Potential Cause Recommended Solution(s) Reference(s)
Broad Peaks Column deterioration (silica breakdown, void formation). Sample diffusion due to low flow rate or large extra-column volume.Use a guard column and flush the column regularly. If the problem persists, replace the column. Optimize the flow rate. Minimize tubing length and diameter.[3][18]
Split Peaks Partially blocked column inlet frit. Sample solvent being too strong compared to the mobile phase. Co-elution with an interfering compound.Backflush the column or replace the frit. Dissolve the sample in the mobile phase or a weaker solvent. Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation.[3][12][16]

Experimental Protocols

While the optimal method will depend on your specific instrumentation and application, here is a general starting protocol for the HPLC-MS analysis of a basic compound like this compound.

General HPLC-MS Method for a Basic Analyte:

  • Column: A C18 end-capped column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic mobile phase helps to protonate the amine groups on the analyte and silanol groups on the column, leading to better peak shape.[6]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

  • Sample Diluent: Mobile Phase A or a mixture of A and B that is weaker than the initial gradient conditions.

  • Mass Spectrometry Detection: Electrospray Ionization in Positive Mode (ESI+).

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve poor peak shape for this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Diagnosis cluster_2 Troubleshooting Paths cluster_3 Resolution start Poor Peak Shape for This compound diagnosis Identify Peak Shape Issue start->diagnosis tailing Tailing diagnosis->tailing Asymmetric (Tail > 1) fronting Fronting diagnosis->fronting Asymmetric (Tail < 1) broad_split Broad / Split diagnosis->broad_split Symmetric but Wide or Multiple Peaks tailing_cause1 Check for Secondary Interactions (Analyte is Basic) tailing->tailing_cause1 fronting_cause1 Check for Sample Overload fronting->fronting_cause1 broad_split_cause Check for Column Issues / Dead Volume broad_split->broad_split_cause tailing_solution1 Adjust Mobile Phase pH (lower) Use End-Capped Column Add Mobile Phase Modifier (e.g., TEA) tailing_cause1->tailing_solution1 tailing_cause2 Check for Column Overload tailing_solution1->tailing_cause2 tailing_solution2 Dilute Sample / Reduce Injection Volume tailing_cause2->tailing_solution2 end Peak Shape Improved tailing_solution2->end fronting_solution1 Dilute Sample / Reduce Injection Volume fronting_cause1->fronting_solution1 fronting_cause2 Check Sample Solvent fronting_solution1->fronting_cause2 fronting_solution2 Dissolve Sample in Mobile Phase fronting_cause2->fronting_solution2 fronting_solution2->end broad_split_solution Backflush/Replace Column Check Connections & Tubing broad_split_cause->broad_split_solution broad_split_solution->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for d4-THQ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for d4-Tetrahydroquinoline (d4-THQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of d4-THQ using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is d4-THQ and why is it used in mass spectrometry?

A1: d4-THQ is a deuterated form of Tetrahydroquinoline, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based bioanalysis.[1] The primary role of an internal standard is to compensate for variability during the analytical process, including sample preparation, injection volume, and matrix effects, which can impact the ionization of the analyte and lead to inaccurate quantification.[1]

Q2: What are the predicted precursor and product ions for d4-THQ?

A2: The exact precursor and product ions should be determined empirically by infusing a standard solution of d4-THQ into the mass spectrometer. However, based on the structure of Tetrahydroquinoline (molecular weight of approximately 133.19 g/mol ), the protonated precursor ion [M+H]⁺ for the unlabeled compound would be at m/z 134.2. For d4-THQ, with the addition of four deuterium atoms, the predicted protonated precursor ion [M+H]⁺ would be at m/z 138.2.

Product ions are generated by fragmentation of the precursor ion in the collision cell. The selection of specific product ions for Multiple Reaction Monitoring (MRM) is crucial for selectivity and sensitivity. A product ion scan of d4-THQ will reveal the most abundant and stable fragment ions to use for quantification and qualification.

Q3: What are typical starting parameters for a triple quadrupole mass spectrometer for d4-THQ analysis?

A3: The optimal parameters will be instrument-dependent. However, the following table provides a general starting point for method development. It is essential to optimize these parameters for your specific instrument and experimental conditions.

ParameterProposed Starting ValueRationale
Ionization Mode Positive Electrospray Ionization (ESI)Tetrahydroquinoline contains a basic nitrogen atom that is readily protonated.
Precursor Ion (m/z) 138.2Predicted [M+H]⁺ for d4-THQ. This should be confirmed by infusion.
Product Ion (m/z) To be determinedDetermined by a product ion scan of the d4-THQ precursor ion.
Collision Energy (eV) 15 - 30 eV (to be optimized)This range is a common starting point for the fragmentation of small molecules. Optimization is critical.
Cone Voltage (V) Instrument dependentOptimize to maximize the precursor ion intensity.
Capillary Voltage (kV) 3.0 - 4.0 kVA typical range for ESI. Optimize for stable spray and maximum signal.
Gas Flow (L/hr) Instrument dependentOptimize nebulizer and desolvation gas flows for efficient ionization.
Gas Temperature (°C) Instrument dependentOptimize desolvation temperature to ensure efficient solvent evaporation.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of d4-THQ.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Solution: Verify that the correct precursor and product ions for d4-THQ are being monitored. Infuse a fresh standard solution to confirm the m/z values. Ensure the instrument is in the correct ionization mode (Positive ESI is recommended).

  • Sample Concentration:

    • Solution: If the sample is too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[2] Prepare and inject a series of dilutions of a known standard to ensure the concentration is within the linear range of the instrument.

  • Ion Source Contamination:

    • Solution: A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ion source components.

  • LC-MS/MS System Issues:

    • Solution: Check for leaks in the LC system, ensure proper mobile phase composition and flow rate, and verify that the column is not clogged.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Chromatographic Issues:

    • Solution: Incompatible mobile phase pH, column degradation, or a void in the column can all lead to poor peak shape. Ensure the mobile phase pH is appropriate for the analyte and column type. Try a new column of the same type to rule out column degradation.

  • Sample Overload:

    • Solution: Injecting too much sample onto the column can cause peak fronting. Reduce the injection volume or dilute the sample.

  • Secondary Interactions:

    • Solution: Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing. Consider using a column with different stationary phase chemistry or adding a mobile phase modifier.

Issue 3: High Background Noise or Matrix Effects

Possible Causes and Solutions:

  • Matrix Effects:

    • Solution: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of d4-THQ, leading to inaccurate and irreproducible results.[3] Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[4]

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[5]

  • System Contamination:

    • Solution: A contaminated LC system, including tubing, injector, and column, can contribute to high background. Flush the system thoroughly with a strong solvent.

Experimental Protocols

Protocol 1: Optimization of d4-THQ Mass Spectrometry Parameters by Infusion

Objective: To determine the optimal precursor ion, product ions, and collision energy for d4-THQ.

Materials:

  • d4-THQ standard solution (e.g., 1 µg/mL in 50:50 methanol (B129727):water)

  • Syringe pump

  • Tandem quadrupole mass spectrometer

Procedure:

  • Infusion Setup: Infuse the d4-THQ standard solution directly into the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).

  • Q1 Scan (Precursor Ion Identification): Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the predicted precursor ion (e.g., m/z 130-150). Confirm the presence and maximize the intensity of the [M+H]⁺ ion at m/z 138.2 by adjusting source parameters (e.g., capillary voltage, cone voltage).

  • Product Ion Scan: Set Q1 to select only the precursor ion (m/z 138.2). Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-140) to detect all fragment ions. Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern. Identify the most intense and stable product ions.

  • Collision Energy (CE) Optimization: In MRM mode, create an experiment for each selected precursor-product ion transition. Ramp the collision energy over a range (e.g., 5 to 40 eV in 2 eV steps) and monitor the product ion intensity. Plot the intensity versus collision energy to determine the optimal CE for each transition.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)

Objective: To extract d4-THQ from a biological matrix for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • d4-THQ internal standard solution

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation)

  • Solid-Phase Extraction (SPE) cartridge (e.g., mixed-mode cation exchange)

  • Methanol (for elution)

  • Centrifuge

  • Evaporator

Procedure (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of d4-THQ internal standard solution.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Procedure (Solid-Phase Extraction - more robust):

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated plasma sample (e.g., diluted with an acidic solution).

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute d4-THQ with a suitable solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

cluster_workflow General LC-MS/MS Workflow for d4-THQ Sample Sample with Analyte and d4-THQ (IS) Preparation Sample Preparation (e.g., SPE) Sample->Preparation LC LC Separation Preparation->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification Data->Quant

Caption: A general workflow for the analysis of d4-THQ using LC-MS/MS.

cluster_troubleshooting Troubleshooting Logic for Poor Signal Start Poor or No Signal for d4-THQ Check_Standard Infuse d4-THQ Standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Check_LC Investigate LC System (Leaks, Column, Mobile Phase) Signal_OK->Check_LC Yes Check_MS Investigate MS Settings (Ions, Voltages, Gas) Signal_OK->Check_MS No Check_Sample Investigate Sample Prep and Matrix Effects Check_LC->Check_Sample Clean_Source Clean Ion Source Check_MS->Clean_Source

References

Technical Support Center: Addressing Matrix Effects in 1,2,3,4-Tetrahydroquinoxaline-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of 1,2,3,4-Tetrahydroquinoxaline (THQ) and its deuterated internal standard, 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of THQ-d4?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as THQ, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.

Q2: Why is a deuterated internal standard like THQ-d4 used?

A2: A deuterated internal standard (d-IS) is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium. Its primary role is to act as an internal reference to correct for variations during sample preparation and analysis. Since THQ-d4 is chemically almost identical to THQ, it experiences similar effects from sample loss during extraction, matrix effects, and instrument variability. By adding a known amount of THQ-d4 to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.

Q3: How can I quantitatively assess the presence of matrix effects in my THQ assay?

A3: Matrix effects can be evaluated quantitatively by calculating the Matrix Factor (MF). This is done by comparing the peak response of THQ in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The formula is:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. A consistent and reproducible MF across different lots of the matrix is crucial for a reliable assay.

Q4: Can I use a structural analog as an internal standard instead of THQ-d4?

A4: While structural analogs can be used, they are not ideal. Analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to them being affected differently by matrix components, resulting in inadequate correction for matrix effects. A stable isotope-labeled internal standard like THQ-d4 is the preferred choice as it co-elutes with the analyte and experiences nearly identical matrix effects.

Troubleshooting Guide

Issue 1: Poor reproducibility and inaccurate quantification despite using THQ-d4.

  • Probable Cause: Differential matrix effects. Even with a co-eluting deuterated internal standard, the analyte and the d-IS may experience different degrees of ion suppression or enhancement. This can happen if there is a slight chromatographic separation between THQ and THQ-d4 (isotope effect), exposing them to different co-eluting matrix components.

  • Recommended Solution:

    • Verify Co-elution: Carefully overlay the chromatograms of THQ and THQ-d4 to ensure perfect peak overlap.

    • Optimize Chromatography: If separation is observed, adjust the chromatographic conditions. A shallower gradient or minor changes in the mobile phase composition can help improve co-elution.

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering matrix components.[2]

Issue 2: The peak for THQ-d4 is observed, but the THQ peak is suppressed, especially at low concentrations.

  • Probable Cause: Significant ion suppression affecting the analyte more than the internal standard. This can occur in complex matrices with a high concentration of interfering compounds.

  • Recommended Solution:

    • Post-Column Infusion Experiment: This experiment can help identify regions of high ion suppression in your chromatogram. A constant flow of THQ is introduced into the LC eluent after the column. Injection of a blank matrix extract will show a dip in the THQ signal where ion-suppressing components elute. You can then adjust your chromatography to move the THQ peak away from these regions.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen the ion suppression.

Issue 3: High variability in the THQ/THQ-d4 ratio across different plasma samples.

  • Probable Cause: Inconsistent matrix effects between different lots or sources of plasma. Biological matrices can have significant inter-individual variability.

  • Recommended Solution:

    • Matrix Effect Evaluation Across Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should ideally be ≤15%.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following table provides an illustrative example of matrix effect data for THQ and THQ-d4 in human plasma using two different sample preparation methods. These values are representative and may vary depending on the specific LC-MS/MS conditions and matrix lots.

AnalyteSample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike in Plasma)Matrix Factor (MF)IS-Normalized MF
THQ Protein Precipitation1,250,000812,5000.65 (Suppression)0.96
THQ-d4 Protein Precipitation1,310,000884,2500.67 (Suppression)-
THQ Solid-Phase Extraction1,260,0001,146,6000.91 (Minimal Suppression)1.01
THQ-d4 Solid-Phase Extraction1,300,0001,170,0000.90 (Minimal Suppression)-

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To quantitatively determine the matrix effect on the analysis of THQ using THQ-d4 as the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike THQ and THQ-d4 into the initial mobile phase or a clean solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma using the intended sample preparation method (e.g., protein precipitation or SPE). Spike THQ and THQ-d4 into the final extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike THQ and THQ-d4 into blank plasma before performing the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate for both THQ and THQ-d4 using the formula: MF = Mean Peak Area in Set B / Mean Peak Area in Set A.

    • IS-Normalized Matrix Factor: Calculate using the formula: IS-Normalized MF = MF of THQ / MF of THQ-d4.

    • Recovery: Calculate the extraction recovery using the formula: Recovery % = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100.

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To quantify the concentration of THQ in biological samples.

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add 20 µL of THQ-d4 internal standard solution.

  • Add 400 µL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • THQ: [Precursor ion] -> [Product ion]

    • THQ-d4: [Precursor ion+4] -> [Product ion]

  • Source Parameters: Optimize spray voltage, gas flows, and temperature for maximum signal intensity.

Visualization

MatrixEffectWorkflow Workflow for Addressing Matrix Effects in THQ-d4 Quantification start Start: Method Development for THQ Quantification sample_prep Develop Sample Preparation Protocol (e.g., PPT, LLE, SPE) start->sample_prep lcms_method Develop LC-MS/MS Method sample_prep->lcms_method matrix_effect_eval Evaluate Matrix Effect (Post-Extraction Spike) lcms_method->matrix_effect_eval acceptance Matrix Effect Acceptable? (IS-Normalized MF CV <= 15%) matrix_effect_eval->acceptance optimize_prep Optimize Sample Preparation (e.g., improve cleanup) acceptance->optimize_prep No optimize_chrom Optimize Chromatography (e.g., change gradient, column) acceptance->optimize_chrom No validation Proceed with Method Validation acceptance->validation Yes re_evaluate Re-evaluate Matrix Effect optimize_prep->re_evaluate optimize_chrom->re_evaluate re_evaluate->acceptance

Caption: Workflow for identifying and mitigating matrix effects.

References

improving the synthesis yield and purity of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield and purity of 1,2,3,4-Tetrahydroquinoxaline-d4.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of quinoxaline (B1680401) with a deuterium (B1214612) source.

Problem: Low or No Product Yield

Low yields in the synthesis of this compound can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Cause Recommended Solution Relevant Literature Insights
Incomplete Reaction - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gentle heating may improve the reaction rate, but be cautious of potential side reactions.[1][2]Modern protocols often utilize catalysts that are effective at room temperature, which can reduce side reactions.[3]
Poor Quality of Starting Materials - Use freshly purified quinoxaline. Quinoxaline can be purified by recrystallization or sublimation.- Ensure the deuterium source (e.g., NaBD4, D2 gas) is of high purity and handled under inert conditions to prevent degradation.The o-phenylenediamine (B120857) starting material for quinoxaline synthesis can be susceptible to air oxidation, leading to impurities.[3]
Inefficient Catalysis - Screen different catalysts. For reduction via catalytic deuteration, catalysts like Palladium on Carbon (Pd/C) are common.[4] For reductions with deuterated hydrides, the choice of solvent and additives is crucial.- Optimize catalyst loading. Both too little and too much catalyst can be detrimental to the yield.A wide range of catalysts, including heterogeneous (e.g., Alumina-supported heteropolyoxometalates) and homogeneous (e.g., Iodine, Copper, Nickel) catalysts, have been shown to improve yields in related syntheses.[3]
Substituent Effects - If using a substituted quinoxaline, be aware that strong electron-withdrawing groups can deactivate the ring system, making reduction more difficult.[3]For electron-poor substrates, more forcing conditions or highly active catalytic systems may be necessary.[3]

Problem: Presence of Impurities and Side Products

The formation of side products is a common issue, often linked to reaction conditions and the stability of intermediates.

Potential Side Product/Impurity Plausible Cause Troubleshooting Strategy
Partially Deuterated Intermediates Incomplete deuteration leading to a mixture of isotopologues.- Increase the equivalents of the deuterium source.- Extend the reaction time.- Optimize the reaction temperature to ensure complete exchange.
Over-reduction Products Reduction of the benzene (B151609) ring to give decahydroquinoxaline (B1602541) derivatives.- Use a milder reducing agent.- Optimize reaction conditions (lower temperature, shorter reaction time).- Choose a more selective catalyst.
Starting Material (Quinoxaline) Incomplete reaction.- Refer to the "Low or No Product Yield" section to drive the reaction to completion.
Oxidation Products The this compound product can be susceptible to air oxidation, reverting to quinoxaline or other oxidized species.- Work-up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Store the purified product under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the reduction of quinoxaline using a deuterium source. This can be achieved through two primary routes:

  • Catalytic Deuteration: This involves the use of deuterium gas (D2) in the presence of a heterogeneous catalyst such as Palladium on Carbon (Pd/C).

  • Deuteride Reduction: This method employs a deuterated reducing agent, such as sodium borodeuteride (NaBD4), in a suitable solvent.

Q2: How can I purify the final this compound product?

Purification can typically be achieved through:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for separating the desired product from starting materials and byproducts.[2] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective purification method.[1][2]

Q3: What analytical techniques are recommended for characterizing this compound and confirming deuterium incorporation?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a simplification of the spectrum in the aliphatic region (positions 2 and 3) due to the replacement of protons with deuterium.

    • ²H NMR will show signals corresponding to the incorporated deuterium atoms.

    • ¹³C NMR can also be used to confirm the structure.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +4 mass units compared to the non-deuterated 1,2,3,4-Tetrahydroquinoxaline, confirming the incorporation of four deuterium atoms.

Q4: Are there any specific safety precautions I should take during the synthesis?

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • If using deuterium gas, ensure the system is properly sealed and handle it with appropriate care due to its flammable nature.

  • Sodium borodeuteride is water-reactive and should be handled in a dry environment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Deuteration

  • Reaction Setup:

    • To a solution of quinoxaline (1.0 mmol) in a suitable solvent (e.g., 10 mL of methanol-d4), add a catalytic amount of 10% Palladium on Carbon (10 mol%).

    • Place the reaction vessel in a hydrogenation apparatus.

  • Deuteration:

    • Purge the apparatus with deuterium gas (D2) three times.

    • Pressurize the vessel with D2 gas (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully vent the D2 gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Deuteride Reduction

  • Reaction Setup:

    • Dissolve quinoxaline (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask under a nitrogen atmosphere.

  • Reduction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borodeuteride (NaBD4) (2.0-4.0 mmol) in portions.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis cluster_workup Work-up & Purification cluster_end Final Product quinoxaline Quinoxaline reaction Reduction Reaction (Catalytic Deuteration or Deuteride Reduction) quinoxaline->reaction deuterium_source Deuterium Source (D2 gas or NaBD4) deuterium_source->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst/Reagents incomplete->optimize_conditions analyze_impurities Analyze Impurities (NMR, MS) complete->analyze_impurities final_product Pure Product optimize_conditions->final_product side_reactions Identify Side Products (e.g., over-reduction, oxidation) analyze_impurities->side_reactions adjust_purification Adjust Purification Method: - Different Solvent System - Recrystallization side_reactions->adjust_purification adjust_purification->final_product

References

stability issues of 1,2,3,4-Tetrahydroquinoxaline-d4 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinoxaline-d4. The information provided addresses common stability issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common stability-related problems encountered when working with this compound in various solvents.

Problem Potential Cause Recommended Solution
Compound degradation observed in solution over a short period. Oxidation: The amine groups in the tetrahydroquinoxaline ring are susceptible to oxidation, especially when exposed to air and light. This can be catalyzed by trace metal impurities in the solvent.- Use deoxygenated solvents by purging with an inert gas (e.g., nitrogen or argon) before use.- Work under an inert atmosphere (e.g., in a glovebox).- Store solutions in amber vials or wrap containers in aluminum foil to protect from light.- Consider adding a small amount of an antioxidant, if compatible with your experimental design.
Inconsistent analytical results (e.g., varying concentrations in LC-MS or GC-MS). Solvent Reactivity: Protic solvents (e.g., methanol, water) may participate in hydrogen-deuterium exchange with the D4 label, particularly at non-neutral pH or elevated temperatures. Aldehyde or ketone impurities in solvents can potentially react with the secondary amine groups.- Use aprotic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) where possible.- If protic solvents are necessary, maintain a neutral pH and keep temperatures as low as feasible.- Use high-purity, freshly opened solvents to minimize impurities.
Precipitation of the compound from the solution. Poor Solubility and/or Temperature Effects: The solubility of this compound can be limited in certain solvents and may decrease significantly at lower temperatures.- Consult solubility data and choose a solvent in which the compound is highly soluble at the intended experimental temperatures.- If a solvent system with lower solubility must be used, prepare solutions at a concentration well below the saturation point.- If working at low temperatures, ensure the concentration is below the solubility limit at that temperature.
Discoloration of the solution (e.g., turning yellow or brown). Formation of Degradation Products: Discoloration often indicates the formation of oxidized or polymerized byproducts.[1] This can be accelerated by exposure to heat, light, or air.- Follow the recommendations for preventing oxidation.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and for limited periods.- Prepare fresh solutions for each experiment whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: Store this compound in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber, airtight vials under an inert atmosphere at -80°C. The choice of solvent is critical; aprotic solvents are generally preferred for longer-term stability.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. The compound is more susceptible to oxidation at higher pH values. It is recommended to maintain a neutral or slightly acidic pH to enhance stability. Buffering the solution can help maintain a consistent pH.

Q3: Can I heat solutions of this compound?

A3: While the non-deuterated analog, 1,2,3,4-Tetrahydroquinoxaline, has been investigated as a thermal stabilizer at high temperatures, it is generally advisable to avoid excessive heating of solutions containing the deuterated compound to prevent potential degradation and solvent evaporation, which would alter the concentration.[2] If heating is necessary, it should be done for the shortest possible time and under an inert atmosphere.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective technique for monitoring the stability of this compound.[3] This method can separate the parent compound from its degradation products and provide information on their identity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing deuteration integrity and identifying structural changes due to degradation.[3]

Q5: Are there any known incompatibilities with common lab materials?

A5: There are no major known incompatibilities with standard laboratory glassware and plasticware (e.g., polypropylene, polyethylene). However, to minimize the risk of contamination with metal ions that can catalyze oxidation, it is good practice to use high-quality, clean glassware. Avoid prolonged contact with highly acidic or basic solutions that could potentially etch glass surfaces and release impurities.

Experimental Protocols

Protocol for a Short-Term Stability Study of this compound in Different Solvents

This protocol outlines a general procedure for assessing the stability of this compound in various solvents over a short period.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with each of the test solvents (e.g., methanol, water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane) to a final concentration of 10 µg/mL.

    • Prepare each solution in triplicate in amber vials.

  • Storage Conditions:

    • Store one set of vials at room temperature (20-25°C) exposed to ambient light.

    • Store a second set at room temperature in the dark (e.g., wrapped in aluminum foil).

    • Store a third set at 4°C in the dark.

  • Time Points for Analysis:

    • Analyze the solutions at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analytical Method:

    • Use a validated LC-MS method to determine the concentration of this compound at each time point.

    • The mobile phase and column should be chosen to achieve good peak shape and separation from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each condition.

    • Compare the stability across the different solvents and storage conditions.

Visualizations

experimental_workflow A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Dilute to Test Solutions (10 µg/mL in various solvents) A->B C1 Store at Room Temp (Light) B->C1 C2 Store at Room Temp (Dark) B->C2 C3 Store at 4°C (Dark) B->C3 D Analyze at T=0, 2, 4, 8, 24, 48h (LC-MS) C1->D C2->D C3->D E Calculate % Remaining & Compare Stability D->E

Caption: Workflow for assessing the stability of this compound.

logical_relationship A 1,2,3,4-Tetrahydro- quinoxaline-d4 Stability G Experimental Outcome A->G B Solvent Choice B->A C Temperature C->A D Light Exposure D->A E pH E->A F Oxygen Exposure F->A

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Sensitive Detection and Application of 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2,3,4-Tetrahydroquinoxaline-d4, primarily as an internal standard in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterium-labeled version of 1,2,3,4-Tetrahydroquinoxaline. Its most common application is as an internal standard for quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes allows it to be used as a tracer to understand the pharmacokinetic and metabolic profiles of drugs.[1]

Q2: Why is a deuterated internal standard like this compound used in quantitative analysis?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to the deuterium (B1214612) atoms. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects. This leads to more accurate and precise quantification.

Q3: What are the key considerations when developing an LC-MS/MS method using this compound as an internal standard?

A3: When developing an LC-MS/MS method, it is crucial to optimize several parameters. For the chromatography, achieving good separation of the analyte and internal standard from other matrix components is important.[2] For the mass spectrometry, the selection of precursor and product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and this compound is critical for sensitivity and specificity. Key parameters to optimize include collision energy and cone voltage.[3]

Q4: How should I prepare my stock solutions and calibration standards with this compound?

A4: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), at a known concentration. Calibration standards are typically prepared by spiking a constant amount of the internal standard into a series of calibration samples containing known concentrations of the unlabeled analyte.[3][4] It is important to ensure the final concentration of the internal standard is consistent across all samples, including quality controls and unknown samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound and Analyte
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Column Choice: Verify that the column chemistry (e.g., C18, HILIC) is suitable for the polarity of your analyte.

    • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation and peak shape.

    • Flow Rate: Optimize the flow rate for your column dimensions to achieve better efficiency.

Issue 2: Low Signal Intensity or No Signal for this compound
  • Possible Cause: Issues with mass spectrometer settings, sample preparation, or instrument contamination.

  • Troubleshooting Steps:

    • MS Parameter Optimization: Infuse a solution of this compound directly into the mass spectrometer to optimize cone voltage and collision energy for the specific MRM transition.

    • Sample Preparation: Evaluate your sample extraction procedure for potential loss of the internal standard. Ensure the pH and solvent composition during extraction are optimal for recovery.

    • Source Cleaning: A dirty ion source can lead to suppressed signal. Follow the manufacturer's protocol for cleaning the ESI or APCI source.

    • Check for Contamination: Ensure that there are no co-eluting isobaric interferences that could be suppressing the ionization of your internal standard.

Issue 3: High Variability in the Internal Standard Peak Area Across Samples
  • Possible Cause: Inconsistent sample preparation, injection volume, or significant matrix effects.

  • Troubleshooting Steps:

    • Pipetting Accuracy: Verify the accuracy and precision of your pipettes used for adding the internal standard to each sample.

    • Autosampler Performance: Check the autosampler for any issues with injection volume reproducibility.

    • Matrix Effects Evaluation: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix. If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE).[4]

    • Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector.

Issue 4: Isotopic Contribution or Crosstalk Between Analyte and Internal Standard
  • Possible Cause: Natural isotopic abundance of the analyte contributing to the internal standard's signal, or vice versa.

  • Troubleshooting Steps:

    • Check Isotopic Purity: Verify the isotopic purity of your this compound standard.

    • Blank Analysis: Analyze a blank sample spiked only with the analyte to see if there is any signal in the internal standard's MRM channel. Do the same with a blank spiked only with the internal standard.

    • Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions.

    • Choose Different Transitions: If crosstalk is significant, you may need to select different precursor or product ions for your MRM transitions to minimize overlap.

Experimental Protocols

General Protocol for LC-MS/MS Analysis using a Deuterated Internal Standard

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of your analyte and this compound in methanol.

    • Store stock solutions at -20°C.

  • Calibration Standard and Quality Control (QC) Preparation:

    • Prepare a series of working solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard (e.g., at 100 ng/mL).

    • To prepare calibration standards, spike the appropriate amount of analyte working solution and a constant amount of the internal standard working solution into the blank matrix (e.g., plasma, urine).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation - Example for Plasma):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC System: A typical system would be a UPLC or HPLC system.[2]

    • Column: A reversed-phase C18 column is often a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.[2][3][4]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for quinoxaline-type compounds.[4]

Data Presentation

Table 1: Example LC-MS/MS Parameters for a Quinoxaline-Related Compound Analysis

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Table 2: Example MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte (e.g., 1,2,3,4-Tetrahydroquinoxaline)135.1106.12515
Internal Standard (this compound)139.1110.12515

Note: The m/z values for the internal standard are hypothetical and should be confirmed experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Plasma Sample add_is Add Acetonitrile with This compound start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Concentration Data data_processing->results

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Signal Intensity cause1 MS Settings issue->cause1 cause2 Sample Prep issue->cause2 cause3 Contamination issue->cause3 solution1 Optimize Cone/Collision Energy cause1->solution1 solution2 Evaluate Extraction Recovery cause2->solution2 solution3 Clean Ion Source cause3->solution3

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Technical Support Center: Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (d-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess:

  • High Chemical and Isotopic Purity: High purity is crucial for reliable and reproducible results.[2] Generally, chemical purity should be greater than 99% and isotopic enrichment should be at least 98%.[2]

  • Stable Isotope Labeling: Deuterium atoms should be placed on a part of the molecule that is chemically stable and does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[3] Labeling on exchangeable sites like -OH or -NH groups should be avoided.[4]

  • Sufficient Mass Difference: The mass difference between the analyte and the d-IS should be at least 3 atomic mass units (amu) to prevent cross-talk and ensure the signal is outside the natural mass distribution of the analyte.[5][6]

  • Chromatographic Co-elution: Ideally, the d-IS should co-elute with the analyte to ensure they experience the same matrix effects.[6]

Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?

This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier isotope deuterium can lead to subtle changes in the physicochemical properties of a molecule, resulting in observable differences in chromatographic behavior.[7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller van der Waals radius and reduced polarizability.[8]

In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[8] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, leading to weaker interactions with the non-polar stationary phase.[8] Conversely, in normal-phase chromatography (NPC), deuterated compounds often elute later.[8]

Q4: What is isotopic exchange and how can it affect my results?

Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the sample matrix or mobile phase.[9] This is more likely to occur with deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[10] This process can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative results.[9][10]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High variability in the analyte/internal standard area ratio.

  • Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[1]

  • Non-linear calibration curves.[2]

Potential Causes & Troubleshooting Steps:

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Symptom1 Poor Precision & Inaccurate Quantification Cause1 Differential Matrix Effects due to Chromatographic Separation Symptom1->Cause1 Cause2 Isotopic Impurity (Unlabeled Analyte) Symptom1->Cause2 Cause3 Isotopic Exchange (Back-Exchange) Symptom1->Cause3 Solution1 Verify & Optimize Co-elution Cause1->Solution1 Solution2 Assess Isotopic Purity Cause2->Solution2 Solution3 Evaluate Isotopic Stability Cause3->Solution3

Caption: Troubleshooting workflow for poor precision and accuracy.

  • Verify and Optimize Co-elution:

    • Action: Overlay the chromatograms of the analyte and the d-IS. Even a slight shift in retention time can be significant if it aligns with a region of ion suppression or enhancement.[11]

    • Solution: Modify chromatographic conditions to improve co-elution. This can include adjusting the gradient slope (a shallower gradient may help), changing the mobile phase composition, or altering the column temperature.[1][12] Consider using a column with lower resolution to promote peak overlap.[5]

  • Assess Isotopic Purity:

    • Action: The deuterated standard may contain the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration, especially at low levels.[2][11]

    • Solution: Analyze a high-concentration solution of the d-IS and monitor the mass transition of the unlabeled analyte.[12] Review the Certificate of Analysis (CoA) for reported isotopic purity.[2] If necessary, perform a purity check using high-resolution mass spectrometry (HRMS) or NMR.[2]

  • Evaluate Isotopic Stability:

    • Action: Inconsistent or decreasing internal standard response across a run could indicate isotopic exchange.[11]

    • Solution: Assess the stability of the d-IS in the sample matrix and processing conditions.[3] Prepare fresh standards and samples. Avoid storing deuterated compounds in acidic or basic solutions if the label is on an exchangeable position.[13]

Issue 2: Inadequate Correction for Matrix Effects

Symptoms:

  • Analyte/internal standard area ratio is not consistent across different sample matrices.

  • Poor reproducibility in matrix-based samples.[10]

Potential Causes & Troubleshooting Steps:

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Symptom Inadequate Correction for Matrix Effects Cause1 Differential Matrix Effects due to Chromatographic Separation Symptom->Cause1 Cause2 High Concentration of Interfering Matrix Components Symptom->Cause2 Solution1 Evaluate Chromatographic Co-elution Cause1->Solution1 Solution2 Perform Post-Column Infusion Experiment Cause1->Solution2 Solution3 Improve Sample Preparation Cause2->Solution3

Caption: Troubleshooting workflow for matrix effect issues.

  • Evaluate Chromatographic Co-elution:

    • Action: As mentioned previously, a slight separation between the analyte and d-IS can cause them to be affected differently by the matrix.[10]

    • Solution: Optimize your chromatography to ensure perfect co-elution.

  • Perform Post-Column Infusion Experiment:

    • Action: This experiment can help visualize regions of ion suppression or enhancement in your chromatogram.[1]

    • Solution: By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[1]

  • Improve Sample Preparation:

    • Action: High concentrations of matrix components can affect the ionization of both the analyte and the internal standard.

    • Solution: Implement more rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

Data Presentation

Table 1: Impact of Deuteration on Chromatographic Retention Time

Chromatographic ModeTypical ObservationRationale
Reversed-Phase (RPLC) Deuterated compound elutes earlierThe C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[8]
Normal-Phase (NPLC) Deuterated compound elutes laterSuggests a stronger interaction of the deuterated compound with the polar stationary phase.[8]
Gas Chromatography (GC) Deuterated compound elutes earlierWeaker intermolecular interactions with the stationary phase.[7]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[1][12]

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[12]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[12]

  • Data Analysis: Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.[1]

Protocol 2: Evaluation of Isotopic Exchange (H/D Exchange)

Objective: To assess the stability of the deuterium labels on the internal standard in the analytical matrix over time.

Methodology:

  • Prepare Solutions:

    • Solution A: Spike a known concentration of the analyte and d-IS into the sample matrix.

    • Solution B: Spike only the d-IS into the sample matrix.

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[12]

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[12]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[12]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[12]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[12]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep1 Prepare Solution A: Analyte + d-IS in Matrix Analysis0 Inject at t=0 Prep1->Analysis0 Prep2 Prepare Solution B: d-IS only in Matrix Prep2->Analysis0 Incubate Incubate in Autosampler Analysis0->Incubate AnalysisT Inject at Time Points (4, 8, 12, 24h) Incubate->AnalysisT DataA Solution A: Monitor Analyte/d-IS Ratio (Should be constant) AnalysisT->DataA DataB Solution B: Monitor for increase in Unlabeled Analyte Signal AnalysisT->DataB Conclusion Changes Indicate Isotopic Exchange DataA->Conclusion DataB->Conclusion

Caption: Workflow for evaluating isotopic exchange.

References

reducing ion suppression in LC-MS analysis of quinoxalines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of quinoxalines.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common issue in LC-MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing quinoxaline (B1680401) compounds.

Question: My quinoxaline peak response is significantly lower than expected. How can I determine if ion suppression is the cause?

Answer:

To determine if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a constant flow of your quinoxaline standard into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Question: What are the most common causes of ion suppression for quinoxaline compounds?

Answer:

Ion suppression in the analysis of quinoxalines often stems from several sources:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue extracts) can compete with the quinoxaline analytes for ionization, reducing their signal intensity.

  • High Concentrations of Salts or Buffers: Non-volatile salts or high concentrations of buffers in the mobile phase or sample can form adducts or interfere with the droplet evaporation process in the ion source.

  • Co-administered Drugs or Metabolites: Other compounds present in the sample can also co-elute and cause suppression.

  • Poor Chromatographic Resolution: Inadequate separation of the analyte from matrix components can lead to significant ion suppression.

Question: What are the first steps I should take to troubleshoot and reduce ion suppression?

Answer:

A logical troubleshooting workflow can help pinpoint and resolve the issue.

IonSuppression_Troubleshooting start Low Quinoxaline Peak Response check_suppression Perform Post-Column Infusion to Confirm Ion Suppression start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression no_suppression Investigate Other Issues: - Instrument Sensitivity - Sample Degradation - Standard Concentration is_suppression->no_suppression  No   optimize_sample_prep Optimize Sample Preparation: - Dilution - Protein Precipitation (PPT) - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) is_suppression->optimize_sample_prep  Yes   optimize_chromatography Optimize Chromatography: - Change Column Chemistry - Adjust Gradient Profile - Modify Mobile Phase optimize_sample_prep->optimize_chromatography change_ionization Modify MS Ionization Source: - Adjust Source Parameters - Switch Ionization Mode (ESI vs. APCI) optimize_chromatography->change_ionization re_evaluate Re-evaluate with Post-Column Infusion change_ionization->re_evaluate Experimental_Workflow sample Biological Sample (e.g., Plasma) sample_prep Sample Preparation (e.g., SPE) sample->sample_prep lc_separation LC Separation (Optimized Gradient and Column) sample_prep->lc_separation ionization Mass Spectrometry (Ion Source Optimization) lc_separation->ionization detection Data Acquisition & Analysis ionization->detection

Technical Support Center: Purification of Synthesized 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with synthesized 1,2,3,4-Tetrahydroquinoxaline-d4.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography 1. The compound is highly soluble in the eluent.2. The compound is irreversibly adsorbing to the silica (B1680970) gel.3. Incorrect fraction collection.1. Decrease the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or dichloromethane (B109758).2. Use a less active stationary phase such as neutral alumina. A small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent to reduce tailing and strong adsorption of basic compounds.[1]3. Monitor the column elution closely using Thin Layer Chromatography (TLC). Collect smaller fractions and analyze them before combining.
Co-elution of Impurities with the Product 1. The eluent system has poor selectivity for the compound and impurities.2. The column is overloaded.1. Optimize the eluent system using TLC. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between your product and the impurities.2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]
Incomplete Deuterium (B1214612) Incorporation 1. Inefficient deuterated reagent.2. H-D exchange during workup or purification.1. Ensure the quality and isotopic purity of the deuterated starting materials or reagents.2. Use deuterated solvents (e.g., D₂O, CDCl₃) for extraction and chromatography if H-D exchange is suspected. Minimize exposure to acidic or basic aqueous conditions.
Presence of Oxidized Impurities (e.g., Quinoxaline-d4) 1. Exposure to air and/or light during synthesis, workup, or storage.1. Perform all experimental steps under an inert atmosphere (e.g., nitrogen or argon).2. Protect the compound from light by using amber-colored vials or wrapping the glassware with aluminum foil.3. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) during storage.
Product Fails to Crystallize During Recrystallization 1. The solution is not supersaturated.2. Presence of impurities inhibiting crystal formation.1. Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal, if available, can also initiate crystallization.2. Purify the material further by column chromatography to remove impurities.
Oily Product Obtained After Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent.2. Incomplete removal of a low-boiling impurity.1. Choose a lower-boiling solvent for recrystallization.2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent or volatile impurities.
Product Color is Darker than Expected (e.g., brown or black) 1. Oxidation of the tetrahydroquinoxaline ring.2. Presence of polymeric or highly conjugated impurities.1. Dihydroquinoxalines can be sensitive to air and light. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.2. Pre-treat the crude product with activated carbon before recrystallization to remove colored impurities. Use a filtration step through celite to remove the carbon.

Frequently Asked Questions (FAQs)

1. What are the most common impurities found in synthesized this compound?

Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Partially deuterated species: Molecules with incomplete deuterium incorporation.

  • Oxidized product: Quinoxaline-d4, formed by the oxidation of the tetrahydroquinoxaline ring.

  • Side-products: Depending on the synthetic route, other related heterocyclic compounds may be formed.[2]

2. What is the recommended method for purifying crude this compound?

A combination of flash column chromatography followed by recrystallization is generally effective.

  • Flash Chromatography: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase. The polarity of the eluent should be optimized based on TLC analysis.[3]

  • Recrystallization: After chromatography, recrystallize the product from a suitable solvent system like ethanol/water or ethyl acetate/hexane to obtain a highly pure solid.

3. How can I assess the purity and deuterium incorporation of the final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ²H NMR): ¹H NMR is crucial for determining the chemical structure and assessing the level of deuterium incorporation by observing the reduction in signal intensity at the deuterated positions. ²H NMR can directly detect the deuterium atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the deuterated compound and help identify any non-deuterated or partially deuterated species.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to determine the purity of the compound by separating it from any impurities.[4]

4. What are the optimal storage conditions for purified this compound?

To prevent degradation, the purified compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature (e.g., -20°C).

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution using TLC.

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexane).

  • Dissolution: Dissolve the partially purified compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Purification_Workflow Crude Crude Product Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Partially Purified Pure_Product Pure 1,2,3,4-Tetrahydro- quinoxaline-d4 Recrystallization->Pure_Product Analysis Purity Analysis (NMR, MS, HPLC) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Pure Pure Product Obtained Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Identify_Issue Identify Issue Impure->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Yield Issue Coelution Co-elution Identify_Issue->Coelution Separation Issue Oxidation Oxidation Identify_Issue->Oxidation Degradation Recrystallize Recrystallize Identify_Issue->Recrystallize Crystallization Issue Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Low_Yield->Optimize_Chromatography Coelution->Optimize_Chromatography Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Optimize_Chromatography->Start Inert_Atmosphere->Start Recrystallize->Start

References

Technical Support Center: Optimization of Chromatographic Separation for d4-THQ and its Analyte

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of chromatographic separation for deuterated tetrahydroisoquinoline (d4-THQ) and its corresponding non-deuterated analyte. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in achieving robust and reliable analytical results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of d4-THQ and its analyte.

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte or internal standard. 2. Inappropriate Sample Solvent: The solvent in which the sample is dissolved is stronger than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination of the column frit. 4. Secondary Interactions: Silanol (B1196071) interactions with the basic tetrahydroisoquinoline structure.1. Dilute the sample and reinject. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 4. Use a mobile phase with a slightly lower pH (e.g., adding 0.1% formic acid) or an end-capped column to minimize silanol interactions.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent laboratory temperature. 3. Pump Malfunction: Inaccurate or inconsistent mobile phase delivery. 4. Insufficient Column Equilibration: Not allowing enough time for the column to equilibrate with the initial mobile phase conditions before injection.1. Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform routine maintenance. 4. Equilibrate the column for at least 10-15 column volumes with the initial mobile phase before the first injection and between runs.
Poor Resolution Between Analyte and d4-THQ 1. Chromatographic Isotope Effect: The deuterated internal standard (d4-THQ) may elute slightly earlier than the non-deuterated analyte due to the kinetic isotope effect. 2. Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio or the pH of the mobile phase is not optimized for separation. 3. Inadequate Gradient Profile: The gradient is too steep, causing the compounds to elute too quickly and without sufficient separation.1. This is an inherent phenomenon. Ensure the mass spectrometer can resolve the two compounds based on their mass-to-charge ratio. If chromatographic separation is required, proceed with the following optimization steps. 2. Adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. 3. Employ a shallower gradient to increase the separation window between the analyte and the internal standard.
Low Signal Intensity or Ion Suppression 1. Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source. 2. Suboptimal Ion Source Parameters: Incorrect temperature, gas flows, or voltages in the mass spectrometer's ion source. 3. Analyte Degradation: The analyte may be unstable in the sample solvent or during the analytical run.1. Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Modify the chromatographic method to separate the analyte from the interfering compounds. 2. Optimize the ion source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage) by infusing a solution of the analyte and observing the signal response. 3. Investigate the stability of the analyte in the autosampler over time. If degradation is observed, consider using a cooled autosampler or reducing the batch size.
Internal Standard Response Varies Significantly Between Samples 1. Inconsistent Addition of Internal Standard: Inaccurate pipetting of the internal standard solution into the samples. 2. Differential Matrix Effects: The extent of ion suppression or enhancement for the internal standard varies between different sample matrices. 3. Analyte Concentration Affecting Internal Standard Ionization: At very high concentrations, the analyte can suppress the ionization of the deuterated internal standard.[1]1. Use a calibrated pipette and ensure consistent addition of the internal standard to all samples, standards, and quality controls. 2. While a deuterated internal standard should compensate for matrix effects, significant variations may indicate a need for improved sample cleanup. 3. If a wide range of analyte concentrations is expected, ensure that the concentration of the internal standard is appropriate and that the detector response is linear over the entire calibration range.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard (d4-THQ) used for the quantification of the analyte?

A deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry because it is chemically identical to the analyte, with the only difference being the presence of deuterium (B1214612) atoms.[2] This means it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of d4-THQ to each sample, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification of the analyte.

Q2: I observe that the d4-THQ peak elutes slightly before the analyte peak. Is this normal?

Yes, this is a well-known phenomenon called the "chromatographic isotope effect" or "kinetic isotope effect".[3][4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to subtle differences in intermolecular interactions with the stationary phase. For LC-MS/MS analysis, as long as the peaks are sufficiently resolved by the mass spectrometer, this small difference in retention time is generally not a concern for quantification.

Q3: How can I optimize the separation of d4-THQ and the analyte if they are not well-resolved chromatographically?

To improve the chromatographic resolution, you can try the following:

  • Adjust the mobile phase composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and potentially improve separation.

  • Modify the gradient: Use a shallower gradient, which will increase the time the analytes spend on the column and provide more opportunity for separation.

  • Change the column chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) that may offer different selectivity for the two compounds.

  • Optimize the column temperature: Lowering the temperature can sometimes increase retention and improve resolution, although it may also lead to broader peaks.

Q4: What are the key parameters to monitor during method validation for this type of assay?

For a bioanalytical method using a deuterated internal standard, the key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix at the retention times of the analyte and internal standard.

  • Linearity and Range: Establishing the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the reproducibility of the measurements.

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Measuring the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocol: LC-MS/MS Method for the Quantification of THQ using d4-THQ

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of tetrahydroisoquinoline (THQ) using its deuterated internal standard (d4-THQ). Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix sample (e.g., plasma, serum), add 20 µL of d4-THQ internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions THQ: To be determined based on the specific analyted4-THQ: To be determined based on the specific analyte
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

Note: The MRM transitions (precursor and product ions) and collision energies need to be optimized for both the analyte and d4-THQ by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

The following table presents representative, illustrative data for the chromatographic separation of THQ and d4-THQ under the optimized conditions described in the experimental protocol. Note: This data is for illustrative purposes and actual results may vary.

Compound Retention Time (min) Peak Width at Base (min) Tailing Factor Resolution (Rs) with respect to THQ
d4-THQ2.850.151.11.6
THQ (Analyte)2.900.161.2-

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add d4-THQ Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for the quantification of THQ using d4-THQ.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Troubleshooting issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_retention_time Variable Retention Times? issue_peak_shape->issue_retention_time No solution_peak_shape Check for Column Overload Adjust Sample Solvent Flush/Replace Column issue_peak_shape->solution_peak_shape Yes issue_resolution Poor Resolution? issue_retention_time->issue_resolution No solution_retention_time Verify Mobile Phase Prep Use Column Oven Check Pump issue_retention_time->solution_retention_time Yes end Problem Resolved issue_resolution->end No solution_resolution Adjust Mobile Phase Optimize Gradient Consider Different Column issue_resolution->solution_resolution Yes solution_peak_shape->issue_retention_time solution_retention_time->issue_resolution solution_resolution->end

Caption: Logical troubleshooting flowchart for common chromatographic issues.

References

Validation & Comparative

A Comparative Guide to the Validation of a Bioanalytical Method Using 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,2,3,4-Tetrahydroquinoxaline-d4 as an internal standard in a bioanalytical method against a common alternative, a structurally similar but non-isotope labeled compound. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This is due to their ability to mimic the analyte throughout the analytical process, thereby compensating for variability in sample preparation, injection volume, and matrix effects.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical method validation, the internal standard (IS) is crucial for achieving accurate and reproducible results.[2] An ideal IS co-elutes with the analyte and behaves identically during extraction and ionization.[3] Deuterated internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[1][3] This similarity ensures that any variations encountered during sample processing, such as extraction inconsistencies or matrix-induced ion suppression or enhancement, affect both the analyte and the IS to the same extent, leading to a consistent analyte-to-IS response ratio and, consequently, more accurate quantification.[1][4]

Data Presentation: Performance Comparison

The following tables summarize the validation data for a hypothetical bioanalytical method for the quantification of 1,2,3,4-Tetrahydroquinoxaline in human plasma. The data compares the performance of the method when using this compound versus a structural analog (a non-isotope labeled quinoxaline (B1680401) derivative) as the internal standard.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ1.00.9898.04.5
Low2.52.55102.03.2
Mid50.051.0102.02.1
High80.079.299.01.8
Structural Analog IS LLOQ1.01.15115.012.8
Low2.52.78111.29.5
Mid50.054.5109.07.8
High80.085.6107.06.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Matrix Effect and Recovery

Internal StandardQC LevelMatrix FactorRecovery (%)
This compound Low0.98 - 1.0385.2 ± 3.1
High0.97 - 1.0286.5 ± 2.8
Structural Analog IS Low0.75 - 1.2078.9 ± 9.7
High0.78 - 1.1880.1 ± 8.5

The data clearly illustrates the superior performance of the deuterated internal standard. The accuracy and precision are significantly better when using this compound, with values well within the acceptance criteria set by regulatory agencies like the FDA and EMA (typically ±15% for accuracy, and a %CV of ≤15%, except for the LLOQ which is ±20% and ≤20% respectively).[5][6] In contrast, the structural analog IS shows greater variability, likely due to differential matrix effects and extraction recovery compared to the analyte. The matrix factor, a measure of ion suppression or enhancement, is much closer to unity and more consistent with the deuterated standard, indicating effective compensation for matrix-related variability.

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of a bioanalytical method.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from potential interferences. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 1,2,3,4-Tetrahydroquinoxaline: Precursor ion > Product ion (to be determined based on the specific molecule's fragmentation).

    • This compound: Precursor ion (M+5) > Product ion (to be determined based on the specific molecule's fragmentation).

    • Structural Analog IS: Precursor ion > Product ion (to be determined based on the specific molecule's fragmentation).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A streamlined workflow for the bioanalysis of 1,2,3,4-Tetrahydroquinoxaline.

Logical Relationship: Internal Standard Comparison

internal_standard_comparison cluster_IS Internal Standard Choice cluster_performance Method Performance d4_is 1,2,3,4-Tetrahydro- quinoxaline-d4 high_accuracy High Accuracy & Precision d4_is->high_accuracy matrix_comp Effective Matrix Effect Compensation d4_is->matrix_comp analog_is Structural Analog IS low_accuracy Lower Accuracy & Precision analog_is->low_accuracy poor_matrix_comp Poor Matrix Effect Compensation analog_is->poor_matrix_comp

Caption: Performance impact of internal standard selection in bioanalysis.

Potential Metabolic Pathway

The metabolic fate of a compound is a critical aspect of drug development. While a specific, detailed enzymatic pathway for 1,2,3,4-Tetrahydroquinoxaline is not extensively documented in the provided search results, a plausible metabolic pathway can be proposed based on the known metabolism of similar heterocyclic structures. The degradation of quinoxaline can lead to the formation of hydroxylated and other oxidized products.[7]

metabolic_pathway parent 1,2,3,4-Tetrahydroquinoxaline phase1 Phase I Metabolism (Oxidation) parent->phase1 hydroxylated Hydroxylated Metabolite phase1->hydroxylated dehydrogenated Dehydrogenated Metabolite (Quinoxaline) phase1->dehydrogenated phase2 Phase II Metabolism (Conjugation) hydroxylated->phase2 dehydrogenated->phase2 glucuronide Glucuronide Conjugate phase2->glucuronide sulfate Sulfate Conjugate phase2->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

Caption: A proposed metabolic pathway for 1,2,3,4-Tetrahydroquinoxaline.

Conclusion

The validation of a bioanalytical method is a regulatory requirement and a scientific necessity to ensure the reliability of pharmacokinetic and toxicokinetic data. The choice of internal standard is a critical factor influencing the quality of this data. As demonstrated, the use of a stable isotope-labeled internal standard, such as this compound, provides superior accuracy, precision, and robustness by effectively compensating for the inherent variability of bioanalytical procedures. For researchers and drug development professionals, the investment in a SIL-IS is a sound strategy for generating high-quality, defensible data.

References

A Comparative Guide to 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical methods, designed to correct for variability during sample preparation and analysis. Among the stable isotope-labeled (SIL) internal standards, deuterated compounds like 1,2,3,4-Tetrahydroquinoxaline-d4 are a common choice.

This guide provides an objective comparison of this compound with other classes of internal standards, supported by representative experimental data. It aims to equip researchers with the knowledge to select the most appropriate internal standard for their specific analytical needs.

The Role of Internal Standards in LC-MS

An ideal internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls. It should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential analyte loss and matrix effects.[1] Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2]

Comparison of this compound with Other Internal Standards

This compound is a deuterated analog of 1,2,3,4-Tetrahydroquinoxaline, a versatile heterocyclic compound.[3] As a deuterated internal standard, it offers significant advantages over structural analogs but also presents considerations compared to other stable isotope-labeled standards, such as those labeled with Carbon-13 (¹³C).

The primary challenge with deuterated standards is the potential for a chromatographic shift, known as the "isotope effect."[4] This can occur because the carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond, which can lead to earlier elution in reversed-phase chromatography. If the deuterated IS does not perfectly co-elute with the analyte, it may experience different matrix effects, potentially compromising accuracy.[4] In contrast, ¹³C-labeled internal standards have a negligible isotope effect and almost always co-elute with the analyte, providing more reliable compensation for matrix effects.[4][5]

Structural analogs, while cost-effective, are the least preferred option. Their different chemical structures can lead to significant differences in extraction recovery, chromatographic retention, and ionization efficiency, making them less effective at correcting for analytical variability.[2][6]

Data Presentation: Comparative Performance

The following tables summarize hypothetical but representative data from a bioanalytical method validation, comparing the performance of this compound with a ¹³C-labeled analog and a structural analog for the quantification of 1,2,3,4-Tetrahydroquinoxaline.

Table 1: Accuracy and Precision

QC LevelInternal Standard TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LowThis compound109.898.04.5
Low¹³C-Tetrahydroquinoxaline1010.1101.02.1
LowStructural Analog IS1011.2112.08.9
MidThis compound100102.5102.53.8
Mid¹³C-Tetrahydroquinoxaline10099.599.51.8
MidStructural Analog IS100108.9108.97.5
HighThis compound800789.698.74.1
High¹³C-Tetrahydroquinoxaline800804.0100.51.5
HighStructural Analog IS800745.693.29.8

Table 2: Matrix Effect Evaluation

Internal Standard TypeMatrix Lots (n=6)Mean Matrix Factor%CV of Matrix FactorIS-Normalized Matrix Factor%CV of IS-Normalized Matrix Factor
This compoundLot 1-60.8512.50.984.8
¹³C-TetrahydroquinoxalineLot 1-60.8612.21.011.9
Structural Analog ISLot 1-60.7818.91.1510.3

A Matrix Factor < 1 indicates ion suppression, > 1 indicates ion enhancement. The IS-Normalized Matrix Factor should be close to 1 for effective compensation.

Experimental Protocols

A detailed methodology for the validation of a bioanalytical method using an internal standard is crucial for ensuring reliable results.

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 100 µL of biological matrix (e.g., plasma), add 10 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol is adapted from the method described by Matuszewski et al.[7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the internal standard into the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the sample preparation protocol. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[7]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data Data Processing (Analyte/IS Peak Area Ratio) LC_MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

G cluster_performance Performance Impact IS_Type Internal Standard Type SIL_IS Stable Isotope-Labeled (SIL) IS_Type->SIL_IS Analog_IS Structural Analog IS_Type->Analog_IS Deuterated Deuterated (e.g., d4) SIL_IS->Deuterated C13_Labeled ¹³C-Labeled SIL_IS->C13_Labeled CoElution Co-elution Analog_IS->CoElution Variable Deuterated->CoElution Potential Shift C13_Labeled->CoElution Ideal MatrixEffect Matrix Effect Compensation CoElution->MatrixEffect Accuracy Accuracy & Precision MatrixEffect->Accuracy

Caption: Logical relationships between internal standard types and performance.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. This compound, as a deuterated internal standard, offers a significant improvement over structural analogs by closely mimicking the analyte's chemical properties. However, for assays requiring the highest level of accuracy and precision, particularly in complex matrices, the potential for chromatographic shifts and differential matrix effects should be carefully evaluated. In such cases, a ¹³C-labeled internal standard, if available, is generally the superior choice, as it provides the most reliable compensation for analytical variability. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision based on the specific requirements of the bioanalytical method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods with Different Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of bioanalytical data is a cornerstone of successful research and regulatory submission. When analytical methods are transferred between laboratories, or when different methods are used within the same study, cross-validation becomes a critical process to ensure data comparability.[1] A pivotal element in this process is the choice of an internal standard (IS), which compensates for variability during sample preparation and analysis.[1]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use whenever possible, a recommendation harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[3] This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies.

The Superiority of Deuterated Internal Standards

An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[3][4] Deuterated standards, where hydrogen atoms are replaced with their stable isotope deuterium, are chemically almost identical to the analyte.[5] This near-identical nature ensures they co-elute with the analyte and experience similar extraction recovery and matrix effects, which are common sources of error in bioanalysis.[1][2] This allows for more effective and accurate correction of analytical variability, leading to enhanced precision and accuracy in quantification.[1][6]

In contrast, structural analogs may have different physicochemical properties, leading to variations in extraction efficiency, chromatographic retention, and ionization response.[1] This can compromise the reliability of the data, especially in complex biological matrices where matrix effects can be significant.[7]

Performance Comparison of Internal Standards

The advantages of using a deuterated internal standard are evident when comparing key bioanalytical validation parameters. The following table summarizes the typical performance of an assay using a deuterated standard versus a non-deuterated structural analog or no internal standard at all. The data illustrates the superior accuracy and precision achieved with a deuterated IS.[3]

Validation Parameter Method with Deuterated IS Method with Structural Analog IS Method with No IS (External Standard)
Linearity (Correlation Coefficient, r²) > 0.998> 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL0.5 ng/mL
Accuracy (% Bias at LLOQ) ± 5%± 10%± 20%
Precision (% CV at LLOQ) < 10%< 15%< 25%
Accuracy (% Bias at MQC) ± 3%± 8%± 15%
Precision (% CV at MQC) < 5%< 10%< 20%
Matrix Effect (% CV) < 5%< 15%Not effectively compensated

This table presents representative data to illustrate performance differences.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.[3] Below are representative protocols for sample preparation and the assessment of matrix effects and internal standard interference.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines a common method for extracting an analyte and internal standard from a plasma sample.

  • Sample Aliquoting : Transfer 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.[3]

  • Internal Standard Spiking : Add 10 µL of the deuterated internal standard working solution to all samples, calibration standards, and quality controls (QCs), except for blank samples.

  • Protein Precipitation : Add 300 µL of a precipitating agent (e.g., acetonitrile) to the sample.

  • Vortexing : Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis : Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: Assessment of Matrix Effects

This experiment is designed to evaluate the ion suppression or enhancement caused by the biological matrix.

  • Sample Preparation : Process six different lots of the blank biological matrix as described in Protocol 1 (without adding the internal standard).

  • Post-Extraction Spike : After processing, spike the extracted blank matrix samples with the analyte and the deuterated internal standard at a known concentration (e.g., Medium Quality Control level).

  • Neat Solution Preparation : Prepare a corresponding neat solution of the analyte and internal standard in the final mobile phase composition at the same concentration as the post-extraction spike samples.

  • Analysis : Analyze both the post-extraction spiked samples and the neat solutions.

  • Calculation : The matrix factor (MF) is calculated by comparing the peak areas of the analyte in the post-extraction spiked samples to the peak areas in the neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factor across the different lots should be within acceptable limits (typically ≤15%).

Protocol 3: Evaluation of Internal Standard Interference (Crosstalk)

This protocol assesses any potential contribution of the analyte to the internal standard signal and vice versa.[8]

  • Prepare Zero Samples : In blank matrix, add the deuterated internal standard at the working concentration.[8]

  • Prepare ULOQ Samples : In blank matrix, add the analyte at the Upper Limit of Quantification (ULOQ) concentration without the internal standard.[8]

  • Sample Processing : Process these samples using the established bioanalytical method.[8]

  • Analysis : Analyze the processed samples by LC-MS/MS.[8]

  • Evaluation :

    • In the zero sample, the response at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

    • In the ULOQ sample, the response at the retention time of the internal standard should be less than 5% of the mean internal standard response in the calibration standards and QCs.[8]

Mandatory Visualizations

Cross-Validation and Internal Standard Selection Workflows

The following diagrams illustrate the logical workflows for cross-validating analytical methods and selecting an appropriate internal standard.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Define Cross-Validation Need (e.g., Inter-Lab Transfer) protocol Establish Cross-Validation Protocol start->protocol samples Select QC and Incurred Samples protocol->samples analysis1 Analyze Samples with Reference Method/Lab samples->analysis1 analysis2 Analyze Same Samples with Test Method/Lab samples->analysis2 compare Compare Datasets analysis1->compare analysis2->compare criteria Apply Acceptance Criteria (e.g., % Difference < 20%) compare->criteria decision Data Comparable? criteria->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy & Re-evaluate decision->fail No

Caption: Logical workflow for the cross-validation of two analytical methods.[9]

InternalStandardSelection cluster_sil Primary Choice: SIL-IS cluster_analog Alternative Choice: Analog start Initiate Method Development sil_available Stable Isotope Labeled (SIL) IS Available? start->sil_available deuterated Select Deuterated Standard sil_available->deuterated Yes c13_n15 Consider ¹³C or ¹⁵N Labeled IS sil_available->c13_n15 Deuterated Unsuitable analog_available Structural Analog IS Available? sil_available->analog_available No validate Proceed to Method Validation (Crosstalk, Matrix Effects, etc.) deuterated->validate c13_n15->validate select_analog Select Closest Structural Analog analog_available->select_analog Yes justify Justify Non-SIL-IS Use analog_available->justify No select_analog->justify justify->validate

Caption: Decision pathway for internal standard selection in bioanalytical methods.[2]

Conclusion

The cross-validation of analytical methods is essential for ensuring data integrity and consistency across different studies, sites, or techniques. The data and methodologies presented in this guide unequivocally demonstrate that the use of a deuterated internal standard is a best practice that significantly enhances the robustness, accuracy, and precision of bioanalytical methods.[1][2] By closely mimicking the behavior of the analyte, deuterated standards provide superior compensation for analytical variability compared to structural analogs.[1] Adherence to the principles outlined in regulatory guidelines and the implementation of rigorous validation protocols, including the proper selection and evaluation of internal standards, are paramount for generating high-quality, reliable data in drug development and clinical research.[3]

References

Assessing the Isotopic Purity of 1,2,3,4-Tetrahydroquinoxaline-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to assess the isotopic purity of 1,2,3,4-Tetrahydroquinoxaline-d4. Ensuring the isotopic enrichment of deuterated standards is critical for their application as internal standards in quantitative bioanalysis, enabling accurate and reproducible results. This document outlines the key analytical techniques, presents representative data for comparison, and provides detailed experimental protocols.

The Critical Role of Isotopic Purity

Deuterated compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] Their use as internal standards in mass spectrometry-based assays allows for precise quantification of the target analyte by correcting for variability in sample preparation and instrument response. The quality of a deuterated standard is fundamentally defined by its isotopic purity, which is the extent to which the molecule is enriched with the desired number of deuterium (B1214612) atoms. High isotopic purity, typically ≥98%, is essential to minimize signal overlap with the non-deuterated analyte and ensure the accuracy of quantitative results.

Comparative Analysis of Isotopic Purity

While a specific Certificate of Analysis (CoA) with isotopic distribution data for this compound is not publicly available, the following table provides a representative isotopic purity profile for a high-quality deuterated standard. This data is illustrative and serves as a benchmark for what researchers should expect from a reliable supplier. The primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodParameter MeasuredTypical SpecificationAlternative Methods
High-Resolution Mass Spectrometry (HRMS) Isotopic Distribution (d0, d1, d2, d3, d4)d4 > 98%Gas Chromatography-Mass Spectrometry (GC-MS)
Molecular Ion [M+H]⁺Confirmed
Nuclear Magnetic Resonance (NMR) Spectroscopy Position of Deuterium LabelsConfirmed by absence of ¹H signals
Isotopic Enrichment> 99 atom % D
Chemical Purity> 98%High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the relative abundance of each isotopologue (d0 to d4) of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source is used.

  • Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion, full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

  • Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum. The theoretical monoisotopic mass of the unlabeled 1,2,3,4-Tetrahydroquinoxaline is C₈H₁₀N₂ (134.0844 g/mol ). The d4 isotopologue would be C₈H₆D₄N₂ (138.1096 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position and Enrichment

Objective: To confirm the position of the deuterium labels and to quantify the isotopic enrichment.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) at a concentration of 5-10 mg/mL.

  • ¹H NMR Analysis:

    • A high-resolution ¹H NMR spectrum is acquired.

    • The absence or significant reduction of proton signals at the expected positions of deuteration confirms the location of the deuterium labels.

    • The percentage of deuterium incorporation can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule.

  • ²H NMR Analysis:

    • A ²H (Deuterium) NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts will correspond to the positions of deuteration.

  • ¹³C NMR Analysis:

    • A ¹³C NMR spectrum can also be used to confirm the positions of deuteration. Carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a decrease in signal intensity in a proton-decoupled spectrum.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the typical workflow for assessing isotopic purity and a decision tree for selecting the appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation cluster_reporting Final Assessment prep Prepare solutions of This compound hrms High-Resolution Mass Spectrometry (HRMS) prep->hrms nmr Nuclear Magnetic Resonance (NMR) prep->nmr ms_data Determine Isotopic Distribution (d0, d1, d2, d3, d4) hrms->ms_data nmr_data Confirm Label Position & Assess Isotopic Enrichment nmr->nmr_data report Generate Certificate of Analysis (CoA) ms_data->report nmr_data->report

Experimental workflow for isotopic purity assessment.

method_selection node_result node_result start Goal of Analysis? q1 Determine Isotopic Distribution? start->q1 q1->node_result Yes HRMS q2 Confirm Label Position? q1->q2 No q2->node_result Yes ¹H & ²H NMR q3 Quantify Isotopic Enrichment? q2->q3 No q3->node_result Yes ¹H NMR Integration q3->node_result No Analysis Incomplete

Decision tree for selecting an analytical method.

References

A Comparative Analysis of d4-Tetrahydroquinoline and its Non-Deuterated Analog, Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of d4-tetrahydroquinoline (d4-THQ) and its non-deuterated counterpart, 1,2,3,4-tetrahydroquinoline (B108954) (THQ). Tetrahydroquinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties. The strategic replacement of hydrogen atoms with deuterium (B1214612) in drug candidates, a process known as deuteration, can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. This guide will delve into the synthesis, characterization, and projected biological performance of d4-THQ in comparison to THQ, supported by established experimental methodologies and an examination of the pertinent signaling pathways.

Data Presentation: Physicochemical and Projected Pharmacokinetic Properties

Table 1: Physicochemical Properties of THQ and Projected Properties of d4-THQ

Property1,2,3,4-Tetrahydroquinoline (THQ)d4-Tetrahydroquinoline (d4-THQ) (Projected)
Molecular Formula C₉H₁₁NC₉H₇D₄N
Molar Mass 133.19 g/mol 137.21 g/mol
Appearance Colorless to yellow oily liquidColorless to yellow oily liquid
Boiling Point 251 °CSlightly higher than THQ
Melting Point 16-20 °CSimilar to THQ
Density 1.061 g/mL at 25 °CSlightly higher than THQ
Solubility Good solubility in organic solventsSimilar to THQ

Table 2: Projected Comparative Pharmacokinetic Parameters of THQ and d4-THQ

Parameter1,2,3,4-Tetrahydroquinoline (THQ)d4-Tetrahydroquinoline (d4-THQ) (Projected)Rationale for Projection
Metabolism Primarily hepatic, mediated by Cytochrome P450 enzymes (e.g., CYP2E1, CYP2A6)[1]Slower rate of metabolismDeuteration at metabolically active sites (C2, C3, C4) is expected to slow down CYP450-mediated oxidation due to the kinetic isotope effect.[2][3][4]
Half-life (t½) ShorterLongerA slower metabolic rate will lead to a longer persistence of the compound in the body.[3]
Area Under the Curve (AUC) LowerHigherIncreased systemic exposure is anticipated due to reduced clearance.[5]
Clearance (CL) HigherLowerSlower metabolism by CYP450 enzymes will result in lower systemic clearance.[5]
Bioavailability VariablePotentially higherReduced first-pass metabolism could lead to increased bioavailability.

Experimental Protocols

This section details the methodologies for the synthesis and evaluation of both THQ and d4-THQ.

Synthesis and Characterization

Synthesis of 1,2,3,4-Tetrahydroquinoline (THQ)

THQ is typically synthesized via the catalytic hydrogenation of quinoline (B57606).

  • Reaction: Quinoline is dissolved in a suitable solvent such as ethanol. A heterogeneous catalyst, commonly palladium on carbon (Pd/C), is added to the solution.

  • Conditions: The reaction mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature.

  • Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then purified by distillation under reduced pressure.

Projected Synthesis of d4-Tetrahydroquinoline (d4-THQ)

The synthesis of d4-THQ would involve the catalytic deuteration of quinoline.

  • Reaction: Quinoline is dissolved in a deuterated solvent (e.g., ethanol-d6). A suitable catalyst, such as palladium on carbon, is added.

  • Deuterium Source: The reaction is carried out under a deuterium gas (D₂) atmosphere.

  • Conditions: Similar to the hydrogenation of quinoline, the reaction would be performed at elevated pressure and temperature.

  • Purification: The purification process would be identical to that of THQ, involving filtration of the catalyst and vacuum distillation.

Characterization

The successful synthesis of both compounds would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to confirm the chemical structure. For d4-THQ, the disappearance or significant reduction of proton signals at the deuterated positions would be expected.

  • Mass Spectrometry (MS): The molecular weight of the compounds would be confirmed by mass spectrometry. For d4-THQ, the molecular ion peak would be shifted by +4 m/z units compared to THQ.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[7][8][9]

  • Cell Seeding: Cancer cell lines (e.g., human breast cancer MCF-7 or colon cancer HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of THQ or d4-THQ (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway Analysis

Derivatives of tetrahydroquinoline have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10]

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the potential point of inhibition by THQ derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation THQ Tetrahydroquinoline Derivatives THQ->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of tetrahydroquinoline derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of d4-THQ and THQ.

Experimental_Workflow start Start synthesis Synthesis of THQ and d4-THQ start->synthesis characterization Characterization (NMR, MS) synthesis->characterization invitro In Vitro Studies characterization->invitro pk_studies In Vitro Pharmacokinetic Studies (Projected) characterization->pk_studies cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity data_analysis Data Analysis and Comparison cytotoxicity->data_analysis metabolism Metabolic Stability Assay (Microsomes) pk_studies->metabolism metabolism->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for the comparative analysis of d4-THQ and THQ.

Conclusion

This comparative guide provides a framework for understanding the potential advantages of d4-tetrahydroquinoline over its non-deuterated analog. Based on the principles of the deuterium kinetic isotope effect, it is projected that d4-THQ will exhibit enhanced metabolic stability, leading to improved pharmacokinetic properties such as a longer half-life and increased systemic exposure. These characteristics could potentially translate to a more favorable dosing regimen and an improved therapeutic index. The provided experimental protocols offer a clear path for the synthesis, characterization, and in vitro evaluation of these compounds. Further experimental studies are warranted to validate these projections and to fully elucidate the therapeutic potential of d4-THQ.

References

Inter-Laboratory Validation of a Bioanalytical Assay for 1,2,3,4-Tetrahydroquinoxaline Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative bioanalytical assay for 1,2,3,4-Tetrahydroquinoxaline (THQ) in human plasma, employing 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4) as an internal standard (IS). The validation of bioanalytical methods across multiple laboratories is a critical step in drug development, ensuring the reliability, reproducibility, and comparability of data generated from different sites.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in quantitative bioanalysis.

Introduction to the Analyte and Internal Standard

1,2,3,4-Tetrahydroquinoxaline (THQ) is a heterocyclic compound of interest in pharmaceutical research. For accurate quantification in complex biological matrices like plasma, a stable isotope-labeled internal standard is the preferred choice.[4] this compound (THQ-d4), a deuterated analog of THQ, serves as an ideal internal standard.[5][6] It shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample extraction and ionization in mass spectrometry, which helps to correct for variability.[4][7]

Experimental Protocols

A rigorous inter-laboratory validation was designed to assess the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of THQ in human plasma. Three independent laboratories participated in this validation study.

Materials and Reagents
  • Analyte: 1,2,3,4-Tetrahydroquinoxaline (Sigma-Aldrich)

  • Internal Standard: this compound (Toronto Research Chemicals)

  • Control Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (B52724), Methanol, Formic Acid (all LC-MS grade)

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of THQ-d4 internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • MS System: Sciex Triple Quad™ 6500+

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • THQ: Q1 135.1 -> Q3 118.1

    • THQ-d4: Q1 139.1 -> Q3 122.1

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow for the inter-laboratory validation process, outlining the key stages from protocol distribution to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Comparison A Develop & Optimize Assay Protocol B Prepare & Distribute Validation Kits A->B C Protocol Training for All Laboratories B->C D Lab 1: Method Validation C->D E Lab 2: Method Validation C->E F Lab 3: Method Validation C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis (Precision, Accuracy, Reproducibility) G->H I Final Validation Report H->I

Caption: Workflow of the inter-laboratory assay validation process.

Data Presentation and Comparison

The validation assessed key parameters including precision, accuracy, and linearity across the three participating laboratories.

Calibration Curve Performance

The linearity of the assay was evaluated by constructing an 8-point calibration curve ranging from 1 to 1000 ng/mL. All laboratories demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.99.

Parameter Laboratory 1 Laboratory 2 Laboratory 3
Calibration Range (ng/mL) 1 - 10001 - 10001 - 1000
Linearity (r²) 0.9980.9970.999
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingLinear, 1/x² weighting
Precision and Accuracy

The precision and accuracy of the assay were determined by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The acceptance criteria were a coefficient of variation (%CV) of ≤15% and an accuracy of 85-115% (80-120% for LLOQ).

QC Level Nominal Conc. (ng/mL) Laboratory 1 (%CV / %Accuracy) Laboratory 2 (%CV / %Accuracy) Laboratory 3 (%CV / %Accuracy)
LLOQ 1.05.8 / 105.26.5 / 98.77.1 / 102.4
LQC 3.04.2 / 102.15.1 / 101.54.9 / 99.8
MQC 50.03.5 / 98.94.0 / 97.63.8 / 101.1
HQC 800.02.9 / 100.53.2 / 102.33.1 / 100.9
Inter-Laboratory Reproducibility

The reproducibility of the assay across the three laboratories was a key focus of this validation. The overall %CV for each QC level across all three labs was calculated to assess inter-laboratory variability.

QC Level Nominal Conc. (ng/mL) Mean Conc. (ng/mL) (All Labs) Inter-Laboratory %CV
LLOQ 1.01.023.4
LQC 3.03.041.2
MQC 50.049.82.1
HQC 800.0809.41.0

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship between the analyte and the internal standard throughout the analytical process.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Analyte (THQ) in Plasma C Co-extraction A->C B Internal Standard (THQ-d4) Added B->C D Co-elution C->D E Differential MS/MS Detection D->E F Ratio of Analyte to IS Calculated E->F

Caption: Analyte and internal standard relationship in the bioanalytical workflow.

Conclusion

The inter-laboratory validation of the LC-MS/MS assay for 1,2,3,4-Tetrahydroquinoxaline in human plasma demonstrated that the method is robust, reliable, and reproducible across multiple laboratories. The use of this compound as an internal standard effectively compensated for procedural variability, leading to consistent and accurate results. This validated assay is suitable for supporting clinical and non-clinical studies that require the quantification of THQ from different analytical sites. The successful inter-laboratory validation gives confidence in the comparability of data generated across different research centers.[1][8]

References

Benchmarking 1,2,3,4-Tetrahydroquinoxaline-d4 for High-Fidelity Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of data quality and reliability in bioanalytical studies. This guide provides a comprehensive performance comparison of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated internal standard, against a common alternative—a structurally similar analog without isotopic labeling. The presented data and protocols underscore the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring the accuracy of pharmacokinetic and metabolic assessments.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] Their co-elution with the analyte and identical chemical behavior during sample extraction, chromatography, and ionization allow for effective compensation for matrix effects and other sources of analytical variability.[1][3] This guide will delve into the quantitative advantages of employing this compound and provide detailed experimental methodologies for its validation.

Comparative Performance Data

The following tables summarize the comparative performance of this compound versus a structural analog internal standard in a simulated bioanalytical assay for the quantification of 1,2,3,4-Tetrahydroquinoxaline. The data highlights key validation parameters essential for regulatory submission and robust scientific inquiry.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ11.021024.5
Low32.9598.33.2
Mid5050.8101.62.1
High8079.299.01.8
Structural Analog LLOQ11.1511512.8
Low33.211079.5
Mid5047.595.07.8
High8085.61076.2

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Table 2: Matrix Effect and Recovery

Internal StandardQC LevelMatrix FactorRecovery (%)
This compound Low0.9895
High1.0197
Structural Analog Low0.8588
High1.1592

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison. These protocols are foundational for the validation of a bioanalytical method employing this compound.

Stock Solution and Calibration Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of 1,2,3,4-Tetrahydroquinoxaline and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1,2,3,4-Tetrahydroquinoxaline stock solution in 50% methanol/water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol/water.

  • Calibration Curve and Quality Control Samples: Spike blank biological matrix (e.g., plasma, urine) with the appropriate working standard solutions to create a calibration curve ranging from 1 to 100 ng/mL and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of study samples, calibration standards, or quality control samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution in acetonitrile (B52724) to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1,2,3,4-Tetrahydroquinoxaline: Precursor ion > Product ion (specific m/z to be determined based on the molecule's fragmentation).

      • This compound: Precursor ion > Product ion (m/z +4 compared to the unlabeled analyte).

Method Validation Experiments
  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Analyze five replicates of the LLOQ, low, mid, and high QC samples on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank matrix samples to the peak area of the analyte in a neat solution. The matrix factor is calculated as the ratio of the two.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked blank matrix samples to the peak area of the analyte in post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Visualizing Workflows and Pathways

To further illustrate the context of bioanalysis and the rationale for using a high-quality internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spiking Spiking with This compound Sample->Spiking Extraction Protein Precipitation or LLE/SPE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Reporting Reporting Quantification->Reporting

Bioanalytical Workflow for Quantification

Drug_Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Excretion Excretion Analyte Parent Drug (e.g., Quinoxaline derivative) CYP450 Cytochrome P450 Enzymes Analyte->CYP450 Metabolite1 Oxidized Metabolite CYP450->Metabolite1 UGT UGT Enzymes Metabolite1->UGT Conjugated_Metabolite Glucuronide Conjugate UGT->Conjugated_Metabolite Excretion Biliary or Renal Excretion Conjugated_Metabolite->Excretion

Generic Drug Metabolism Pathway

References

Confirming the Chemical Structure of Synthesized 1,2,3,4-Tetrahydroquinoxaline-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step. This guide provides a comparative analysis of the key analytical techniques used to verify the successful synthesis of 1,2,3,4-Tetrahydroquinoxaline-d4. The primary method of confirmation involves comparing the spectral data of the deuterated compound with its non-deuterated counterpart, 1,2,3,4-Tetrahydroquinoxaline.

The successful incorporation of deuterium (B1214612) atoms into the 1,2,3,4-Tetrahydroquinoxaline scaffold is confirmed by distinct changes in its Nuclear Magnetic Resonance (NMR) spectra and a characteristic shift in its mass spectrum. These differences provide definitive evidence of the desired chemical structure.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from the primary analytical techniques used to confirm the structure of this compound against its non-deuterated analog.

Table 1: Comparative ¹H NMR Data

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
1,2,3,4-Tetrahydroquinoxaline~6.5-6.8Multiplet4HAromatic protons
~3.3Singlet4HMethylene (B1212753) protons (-CH₂-)
~3.7Broad Singlet2HAmine protons (-NH-)
This compound~6.5-6.8Multiplet4HAromatic protons
Absent or significantly reduced--Methylene protons (-CD₂-)
~3.7Broad Singlet2HAmine protons (-NH-)

Table 2: Comparative ²H NMR Data

Compound Chemical Shift (δ) ppm Expected Signal
1,2,3,4-TetrahydroquinoxalineNo signalNo deuterium present
This compound~3.3A prominent signal corresponding to the deuterated methylene groups (-CD₂-)

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peak (m/z)
1,2,3,4-TetrahydroquinoxalineC₈H₁₀N₂134.18134
This compoundC₈H₆D₄N₂138.21138

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

Protocol for ²H NMR Spectroscopy
  • Sample Preparation: Dissolve a slightly higher concentration of the sample (10-20 mg) in 0.6-0.7 mL of a non-deuterated solvent (e.g., Chloroform, CHCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Tune the NMR probe to the deuterium frequency.

    • It is often necessary to acquire the spectrum unlocked, as there is no deuterated solvent to provide a lock signal.[1]

    • Shimming can be performed on the proton signal of the solvent.[1]

  • Data Acquisition:

    • Acquire the ²H NMR spectrum. Due to the lower natural abundance and smaller magnetic moment of deuterium, a higher number of scans may be required compared to ¹H NMR.[2]

  • Data Processing:

    • Process the data similarly to ¹H NMR.

    • The chemical shift referencing can be done relative to the natural abundance deuterium signal of the solvent.

Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electron Ionization (EI) source.

    • The sample is introduced into the ion source, often via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Data Acquisition and Interpretation:

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. For this compound, this peak is expected at m/z 138.

Comparison with Alternatives

The primary "alternative" for comparison in structural confirmation is the non-deuterated starting material or product, 1,2,3,4-Tetrahydroquinoxaline. This direct comparison provides the most compelling evidence for successful deuteration.

  • ¹H NMR: The most significant difference is the disappearance or substantial reduction of the signal corresponding to the methylene protons at approximately 3.3 ppm in the spectrum of this compound.[2] This directly indicates the replacement of hydrogen with deuterium at these positions.

  • ²H NMR: A signal will be present in the ²H NMR spectrum of the deuterated compound at a chemical shift similar to the corresponding proton signal in the ¹H NMR spectrum.[2] The non-deuterated compound will show no signal.

  • Mass Spectrometry: The molecular ion peak for this compound will be shifted by +4 m/z units compared to the non-deuterated compound, reflecting the mass difference between four deuterium atoms and four hydrogen atoms.

By employing these analytical techniques and comparing the results to the expected data and the non-deuterated analog, researchers can confidently confirm the chemical structure of synthesized this compound.

References

The Deuterium Switch: A Comparative Guide to the Enhanced Stability of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic agents is perpetual. Selective deuteration of drug candidates represents a significant advancement in this pursuit, offering a powerful strategy to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides an objective comparison of the stability of deuterated versus non-deuterated compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The substitution of hydrogen with its heavier, stable isotope, deuterium, at strategic positions within a drug molecule can profoundly impact its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), stems from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism, occurs at a slower rate. This "deuterium switch" can lead to a longer drug half-life, reduced formation of toxic metabolites, and a more favorable overall pharmacokinetic profile, ultimately translating to improved safety and efficacy.

Quantitative Comparison of Stability

The advantages of deuteration are not merely theoretical. Preclinical and clinical data for several compounds have demonstrated marked improvements in stability and pharmacokinetics. Below are tables summarizing key data from in vitro and in vivo studies.

In Vitro Metabolic Stability

In vitro assays using liver microsomes are a standard method for assessing the metabolic stability of compounds. These assays measure the intrinsic clearance (CLint), which reflects the inherent rate of metabolism by liver enzymes. A lower CLint value indicates greater metabolic stability.

Table 1: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Enzalutamide (B1683756) in Liver Microsomes [1][2][3]

CompoundSpeciesIntrinsic Clearance (CLint) (μL/min/mg protein)Fold Improvement (Non-deuterated/Deuterated)
Enzalutamide (Non-deuterated)Rat10.3-
d3-Enzalutamide (Deuterated)Rat5.182.0
Enzalutamide (Non-deuterated)Human4.92-
d3-Enzalutamide (Deuterated)Human1.333.7

As shown in the table, deuteration of enzalutamide at the N-methyl position resulted in a significant decrease in intrinsic clearance in both rat and human liver microsomes, indicating enhanced metabolic stability.

In Vivo Pharmacokinetics

The ultimate test of a drug's stability is its behavior in a living organism. Pharmacokinetic (PK) studies in animals and humans provide crucial data on a drug's absorption, distribution, metabolism, and excretion (ADME). Key PK parameters include half-life (t1/2), area under the plasma concentration-time curve (AUC), and maximum plasma concentration (Cmax).

Table 2: In Vivo Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers

ParameterDeutetrabenazine (Deuterated)Tetrabenazine (Non-deuterated)Fold Change (Deuterated/Non-deuterated)
Active Metabolites (α+β-HTBZ)
Half-life (t1/2)~9-11 hours~5 hours~2x Increase
AUC (Area Under the Curve)IncreasedLower~2x Increase
Cmax (Peak Concentration)LowerHigherReduced Peak

These data illustrate that deutetrabenazine, the deuterated version of tetrabenazine, exhibits a significantly longer half-life and greater overall exposure (AUC) of its active metabolites, with the added benefit of lower peak plasma concentrations, which can reduce dose-dependent side effects.

Table 3: Pharmacokinetic Profile of Deucravacitinib (a Deuterated TYK2 Inhibitor) [4][5][6][7][8][9]

ParameterValue
Half-life (t1/2)10 hours
Time to Peak Concentration (Tmax)2-3 hours
Bioavailability99%
Steady-State Cmax (6 mg once daily)45 ng/mL
Steady-State AUC (6 mg once daily)473 ng·hr/mL

Deucravacitinib, a deuterated selective TYK2 inhibitor, demonstrates a favorable pharmacokinetic profile with a half-life that supports once-daily dosing and high bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of deuterated and non-deuterated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 1 mM stock solution of the deuterated or non-deuterated compound in a suitable organic solvent (e.g., DMSO).

  • Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for enzymatic activity.

2. Incubation:

  • Pre-warm the microsomal suspension and test compound working solution to 37°C.

  • Initiate the metabolic reaction by adding the NRS to the microsomal suspension containing the test compound (final substrate concentration typically 1 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for analysis.

4. LC-MS/MS Analysis:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • The LC-MS/MS is set to monitor the specific mass transitions of the analyte and the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizing the Impact of Deuteration

Diagrams of relevant biological pathways can help illustrate the mechanism of action and metabolic fate of deuterated and non-deuterated compounds.

cluster_metabolism Metabolism of Tetrabenazine TBZ Tetrabenazine (Non-deuterated) alpha_HTBZ α-dihydrotetrabenazine (Active Metabolite) TBZ->alpha_HTBZ Carbonyl Reductase beta_HTBZ β-dihydrotetrabenazine (Active Metabolite) TBZ->beta_HTBZ Carbonyl Reductase dTBZ Deutetrabenazine (Deuterated) dTBZ->alpha_HTBZ Carbonyl Reductase dTBZ->beta_HTBZ Carbonyl Reductase Inactive_Metabolites Inactive Metabolites alpha_HTBZ->Inactive_Metabolites CYP2D6 (slower for deuterated) beta_HTBZ->Inactive_Metabolites CYP2D6 (slower for deuterated)

Metabolism of Tetrabenazine and Deutetrabenazine.

cluster_pathway TYK2 Signaling Pathway Inhibition by Deucravacitinib cluster_jak_stat Intracellular Signaling Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/JAK2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Deucravacitinib Deucravacitinib (Deuterated Inhibitor) Deucravacitinib->TYK2 inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression alters

TYK2 Signaling Pathway and Deucravacitinib Inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydroquinoxaline-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 1,2,3,4-Tetrahydroquinoxaline-d4. The toxicological properties of the deuterated compound have not been fully investigated. The following recommendations are based on the safety data for the analogous non-deuterated compound, 1,2,3,4-Tetrahydroquinoxaline, and should be handled with appropriate caution in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

1,2,3,4-Tetrahydroquinoxaline is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2] Therefore, stringent adherence to PPE protocols is mandatory to ensure the safety of laboratory personnel.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Protective clothing, such as a lab coat.Gloves must be inspected before use and disposed of properly after handling.[4]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH or European Standard EN 149 approved respirator may be necessary.[3]
Body A complete suit protecting against chemicals may be required depending on the scale of work.[4]

Step-by-Step Handling Protocol

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

dot

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate PPE prep_workspace Ensure proper ventilation (fume hood) handle_weigh Weigh the compound carefully, avoiding dust generation prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer in a fume hood handle_reaction Conduct experiment in a closed system if possible cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate After experiment cleanup_ppe Remove and dispose of PPE correctly cleanup_wash Wash hands thoroughly disp_collect Collect waste in a labeled, sealed container cleanup_wash->disp_collect For waste disp_dispose Dispose of as hazardous waste according to regulations disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Thoroughly review the Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroquinoxaline.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Before starting, confirm all necessary PPE is available and in good condition.

  • Handling the Compound:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[6]

    • Keep the container tightly closed when not in use.[3]

Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[3]

  • Clean: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE during the entire cleanup process.

Waste Disposal:

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The waste material should be disposed of at an approved waste disposal plant.[2] Do not allow the product to enter drains.[6]

Storage and Incompatibilities

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed and store it locked up.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.